Phosphinic acid, sodium salt, monohydrate
Description
Historical Development and Evolution of Phosphinate Chemistry
The chemistry of phosphinates and their derivatives has a rich history. The foundational synthesis of hypophosphites involves heating white phosphorus with an aqueous alkali solution, a method that has been known for a considerable time. wikipedia.org Industrial production methods evolved from this, commonly involving the reaction of phosphorus with caustic soda (sodium hydroxide) and lime. atamanchemicals.comatamanchemicals.com
The broader field of metal phosphonate (B1237965) chemistry, a related area, gained significant momentum in the early 1970s through the independent, pioneering research of Professors Abraham Clearfield and Giulio Alberti. mdpi.com Their work on zirconium phosphonates established a new branch of chemistry focused on designing materials with specific structures and properties. mdpi.comrsc.org While distinct from the simple sodium salt, this academic pursuit expanded the understanding and potential of the phosphinate functional group. Historically, sodium hypophosphite also saw use in the 19th century in pharmaceutical preparations, such as elixirs and tonics. atamanchemicals.com
Conceptual Frameworks and Theoretical Underpinnings of Phosphinate Reactivity
The reactivity of sodium hypophosphite monohydrate is dominated by its function as a strong reducing agent. atamanchemicals.comhxochemical.com The hypophosphite anion, (H₂PO₂)⁻, readily donates electrons, enabling the reduction of metal ions in solution back to their base metal state. wikipedia.orgwikipedia.org
Redox Reactions: The most significant application of this reactivity is in electroless nickel plating (Ni-P). wikipedia.orgsmc-global.com In this autocatalytic process, sodium hypophosphite reduces nickel ions in an aqueous solution to deposit a metallic nickel-phosphorus film onto a substrate. wikipedia.orgatamanchemicals.com This process is valued for its ability to create a uniform coating on objects with complex or irregular surfaces. wikipedia.orgaquabond.ca The substrate, if non-metallic, often requires activation with palladium particles to initiate the reaction. atamanchemicals.com The resulting nickel deposit can contain up to 15% phosphorus. wikipedia.orgatamanchemicals.com
Thermal Decomposition: When subjected to strong heat (above 200°C), sodium hypophosphite undergoes decomposition. atamanchemicals.com This reaction is a key aspect of its chemical profile, yielding phosphine (B1218219) gas and disodium (B8443419) phosphate (B84403). wikipedia.orgsciencemadness.org
Reaction: 2 NaH₂PO₂ → PH₃ + Na₂HPO₄ wikipedia.org
Further studies on its thermal behavior show a multi-step disproportionation process that, upon heating to around 310°C, can yield products including phosphine, sodium pyrophosphate, and hydrogen gas. researchgate.net The reactivity is also influenced by other conditions; for instance, it can react explosively when mixed with strong oxidizing agents like chlorates. atamanchemicals.comsciencemadness.org
Interdisciplinary Significance in Chemical, Materials, and Environmental Sciences
The unique reactive properties of sodium hypophosphite monohydrate have established its importance across multiple scientific disciplines.
Chemical Sciences: In chemical synthesis, the compound serves as a versatile reducing agent. atamanchemicals.com It is a crucial raw material for the production of hypophosphorous acid. smc-global.comatamanchemicals.comaquabond.ca Furthermore, it functions as a catalyst in certain polymerization reactions, particularly for acrylic acid-based polymers, and is used as a stabilizer to prevent polymer degradation during thermal processing and extrusion. smc-global.comatamanchemicals.comaquabond.ca
Materials Science: The primary contribution to materials science is its role in electroless plating, providing durable, corrosion-resistant coatings for materials used in the avionics, automotive, and electronics industries. wikipedia.orgwikipedia.org The ability to plate non-metallic substrates like plastics and ceramics has broadened its utility. atamanchemicals.comaquabond.ca Beyond plating, it is used as a component in some flame retardants and as a cross-linking agent to enhance the properties of textiles, such as improving the tensile strength of ramie fibers. smc-global.comwikipedia.orgsigmaaldrich.com Recent research has also demonstrated its effectiveness in improving the mechanical strength of ceramics by acting as a grain-growth inhibitor during the sintering process, leading to enhanced densification and phase transformation control. cheezhengchem.com
Environmental Sciences: In the field of environmental science, sodium hypophosphite is applied in water treatment processes. It is used to reduce and remove heavy metal ions, such as nickel, copper, and iron, from industrial wastewater before discharge. aquabond.caaquabond.caatamanchemicals.com It also serves as a regenerating agent for ion exchange resins by providing the electrons necessary for their restoration. smc-global.comaquabond.ca While beneficial for remediation, the potential for phosphorus release into waterways from plating solutions necessitates proper wastewater management to prevent eutrophication. hongjiachem.cn
Table 2: Summary of Interdisciplinary Applications
| Scientific Field | Application of Phosphinic acid, sodium salt, monohydrate |
|---|---|
| Chemical Sciences | Reducing agent in organic synthesis. atamanchemicals.com |
| Raw material for hypophosphorous acid production. smc-global.comaquabond.ca | |
| Catalyst and stabilizer in polymerization reactions. atamanchemicals.comaquabond.ca | |
| Materials Science | Reducing agent for electroless nickel plating on metals, plastics, and ceramics. wikipedia.orgatamanchemicals.com |
| Component in flame retardants and polymer stabilizers. smc-global.comwikipedia.org | |
| Additive for enhancing the mechanical strength of ceramics. cheezhengchem.com | |
| Cross-linking agent for textile property enhancement. sigmaaldrich.com | |
| Environmental Sciences | Removal of heavy metal ions from industrial wastewater. aquabond.caaquabond.ca |
Structure
2D Structure
Properties
IUPAC Name |
sodium;oxido(oxo)phosphanium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.HO2P.H2O/c;1-3-2;/h;3H;1H2/q+1;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUDKOMXLMXFKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-][PH+]=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3NaO3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7681-53-0 (Parent) | |
| Record name | Sodium phosphinate hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010039562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
104.986 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10039-56-2 | |
| Record name | Sodium phosphinate hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010039562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Advanced Synthetic Methodologies and Chemical Transformations
Novel Approaches in Phosphinate Synthesis
The synthesis of phosphinates, including "Phosphinic acid, sodium salt, monohydrate," also known as sodium hypophosphite monohydrate, has evolved significantly with the advent of advanced methodologies. wikipedia.orgsmc-global.com These novel approaches are increasingly aligned with the principles of green chemistry, aiming for more efficient, environmentally benign, and sustainable production processes. These methods often lead to higher yields, reduced reaction times, and minimized waste generation compared to traditional synthetic routes.
Green chemistry represents a fundamental shift in the approach to chemical synthesis, emphasizing the reduction or elimination of hazardous substances. rsc.org Several innovative techniques that embody these principles have been successfully applied to the synthesis of phosphinates and related organophosphorus compounds. These strategies include solvent-free reactions, the use of alternative energy sources like ultrasound and microwaves, and light-mediated and electrochemical methods. rsc.org
Solvent-free synthesis, particularly through mechanochemistry, offers a significant advancement in the production of phosphinates by reducing volatile organic compound (VOC) emissions and simplifying purification processes. Mechanochemical synthesis involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. chemrxiv.orgmdpi.com This technique has been successfully employed for the synthesis of various metal-organic frameworks (MOFs) based on phosphonates, demonstrating its potential for forming phosphorus-carbon bonds in the solid state. chemrxiv.org For instance, the water-assisted grinding of copper acetate (B1210297) with P,P'-ethylene diphenylphosphinic acid yields different coordination polymers depending on the amount of water used, showcasing the fine control achievable with this method. mdpi.com While direct mechanochemical synthesis of sodium phosphinate monohydrate from elemental phosphorus is not extensively documented in the provided results, the principles of mechanochemistry are applicable to the broader class of phosphinate salts.
Table 1: Comparison of Mechanochemical Synthesis Parameters for Phosphinate-Based Coordination Polymers
| Reactant 1 | Reactant 2 | Milling Conditions | Product | Reference |
| Copper acetate | P,P'-ethylene diphenylphosphinic acid | Water-assisted grinding (1 mL H₂O) | 2D open framework compound | mdpi.com |
| Copper acetate | P,P'-ethylene diphenylphosphinic acid | Water-assisted grinding (2 drops H₂O) | Anhydrous analogue with different structure | mdpi.com |
| Co(OAc)₂·4H₂O / Fe(OAc)₂ / Cu(OAc)₂·H₂O | 1,4-phenylenediphosphonic acid & 4,4ʹ-Bipyridine | Ball milling (30 min) | Proton-conducting metal-organic frameworks | chemrxiv.org |
Table 2: Effect of Sonication on Phosphonate (B1237965) Synthesis Reaction Times and Yields
| Reaction Type | Conditions | Reaction Time | Yield | Reference |
| α-hydroxy and α-amino phosphonates | Sonication | 8 - 20 minutes | High | rsc.org |
| α-hydroxy and α-amino phosphonates | Stirring at ambient temp. | 30 - 75 minutes | Similar to sonication | rsc.org |
| Aryldiazenyl-substituted phosphine (B1218219) oxides/phosphonates | Sonochemical (acetonitrile) | 5 minutes | 91% | rsc.org |
| Aryldiazenyl-substituted phosphine oxides/phosphonates | Mechanochemical (solvent-free) | 7.5 minutes | 81-84% | rsc.org |
Microwave-assisted synthesis has emerged as a powerful tool in organophosphorus chemistry, often acting as a "co-catalyst" by dramatically reducing reaction times and enabling transformations that are difficult under conventional heating. nih.govmdpi.com Microwave irradiation provides rapid and uniform heating, which can lead to higher yields and cleaner reactions. researchgate.netnih.gov The direct esterification of phosphinic acids, which is often inefficient with traditional heating, can be successfully achieved using microwaves. tandfonline.comresearchgate.net For example, various phosphinic acids have been converted to their corresponding esters in good yields by reaction with alcohols under microwave irradiation. tandfonline.com Sodium hypophosphite monohydrate has been used as a reducing agent in the microwave-assisted synthesis of nickel nanoparticles, demonstrating its stability and reactivity under these conditions. alkalisci.com This suggests the feasibility of developing microwave-promoted methods for the synthesis of sodium phosphinate itself.
Table 3: Comparison of Conventional vs. Microwave-Assisted Esterification of Phosphinic Acids
| Phosphinic Acid Reactant | Alcohol | Conventional Heating Conditions | Conventional Yield | Microwave Conditions | Microwave Yield | Reference |
| 1-Hydroxy-3-phospholene oxides | Various | Incomplete or no reaction | Low / 0% | 180-235 °C | 71-95% | nih.govtandfonline.com |
| Phenyl-H-phosphinic acid | Various | Highly incomplete | Low | 160-190 °C | 73-90% | nih.gov |
Photocatalysis and light-mediated reactions represent a burgeoning field in green synthesis, utilizing visible light as a renewable energy source to drive chemical transformations at room temperature. chim.it These methods often proceed through radical mechanisms and can be performed without the need for transition metal catalysts. chemistryviews.org The synthesis of aryl phosphonates has been achieved through visible-light-driven, photocatalyst-free reactions of arylazo sulfones with phosphites, showcasing good functional group tolerance. chim.itchemistryviews.org Another approach involves the combination of diaryliodonium salts with phosphites under visible light, which also produces aryl phosphonates in good yields. acs.orgacs.org Sodium hypophosphite has been shown to act as a halogen atom transfer (XAT) agent under photocatalytic conditions, generating phosphorus-centered radicals that can participate in further reactions. organic-chemistry.orgnih.gov This reactivity highlights the potential for developing light-mediated pathways for the synthesis and functionalization of phosphinate compounds.
Table 4: Examples of Light-Mediated Phosphonate Synthesis
| Reactants | Light Source | Catalyst/Conditions | Product | Yield | Reference |
| Arylazo sulfones, Trialkyl phosphites | Blue LED | Photocatalyst-free, CH₃CN, 24h | (Hetero)aryl phosphonates | Moderate to good | chim.itchemistryviews.org |
| Diaryliodonium salts, Phosphites | Visible light | Base present | Aryl phosphonates | 67-94% | acs.orgacs.org |
| Alkenes, Methyl bromoacetate, Sodium hypophosphite | Blue light | 3DPA2FBN (photocatalyst), t-BuSH | Hydroalkylation products | - | organic-chemistry.org |
Electrosynthesis is considered a green and powerful method for constructing chemical bonds, as it uses electricity to drive reactions, often avoiding the need for harsh reagents and oxidants. beilstein-journals.orgresearchgate.net This technique has been applied to the synthesis of various organophosphorus compounds, including those with phosphinate structures. beilstein-journals.orgepa.govresearchgate.net Electrochemical methods can be used for C-P bond formation, such as in the cross-coupling of aryl bromides with ethyl phenylphosphinate to form aryl phosphinates. organic-chemistry.org This reaction can be carried out at room temperature in an undivided cell with inexpensive carbon electrodes. organic-chemistry.org The electrochemical oxidation of white phosphorus has been studied as a direct route to various organophosphorus compounds, including esters of phosphonic acids. researchgate.net These approaches offer a precise and low-cost alternative to traditional methods for synthesizing compounds with phosphinate motifs. beilstein-journals.org
Table 5: Parameters for Electrochemical Synthesis of Organophosphorus Compounds
| Reaction Type | Electrodes (Anode/Cathode) | Substrates | Key Conditions | Product Type | Reference |
| C-P Cross-Coupling | Carbon/Carbon | Aryl bromides, Dialkyl phosphites/Ethyl phenylphosphinate | Nickel catalyst, Room temperature | Aryl phosphonates/phosphinates | organic-chemistry.org |
| C-P Cross-Coupling | Carbon/Platinum | Arenes, Trialkyl phosphite | Constant current (55 mA), Flow system | Arene phosphonates | beilstein-journals.org |
| P-O Coupling | Platinum/Platinum | Phenols, Dialkyl phosphonates | Constant current, Sodium iodide | Phosphonates | beilstein-journals.org |
| P-C Coupling | C(anode)/Pt(cathode) | 2-Isocyanobiaryls, Diphenylphosphine oxides | Mn catalyst, Undivided cell | Phenanthridine-based diarylphosphine oxides | beilstein-journals.org |
Green Chemistry Principles in Phosphinate Production
Development of Green Catalysts and Catalyst-Free Syntheses for Phosphinates
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of phosphinates, aiming to reduce the environmental impact of chemical processes. This has led to the development of novel green catalysts and, in some cases, the elimination of catalysts altogether.
One significant area of development is the use of more environmentally friendly catalytic systems. For instance, nanocatalysts have shown promise in the synthesis of α-aminophosphonates, offering advantages such as high surface area, increased catalytic activity, and the potential for easy separation and recycling. tcichemicals.com The use of biosourced catalysts, or "ecocatalysts," derived from metal-hyperaccumulating plants, represents another innovative green approach for promoting reactions like the hydrophosphonylation of aldehydes. organic-chemistry.orgescholarship.org
Catalyst-free synthetic methods are also gaining traction as they simplify reaction procedures and reduce waste. The Kabachnik-Fields reaction, a key method for forming α-aminophosphonates, can be carried out efficiently without a catalyst under certain conditions, such as using ultrasound irradiation. researchgate.net Solvent-free conditions, often combined with microwave irradiation, further enhance the green credentials of these syntheses. researchgate.net Moreover, catalyst-free multicomponent reactions in water have been developed for the synthesis of phosphonates, a related class of organophosphorus compounds, highlighting a sustainable direction that could be further adapted for phosphinate synthesis. acs.org Photochemical methods, utilizing UV irradiation, have also enabled the catalyst-free hydrophosphination of alkenes, offering a clean and efficient route to H-phosphinates. nih.gov
The following table summarizes some of the green and catalyst-free approaches for the synthesis of phosphinate-related compounds:
| Synthetic Approach | Key Features | Example Reaction |
| Nanocatalysis | High surface area, recyclability, increased activity. | Synthesis of α-aminophosphonates. tcichemicals.com |
| Ecocatalysis | Biosourced, sustainable. | Hydrophosphonylation of aldehydes. organic-chemistry.orgescholarship.org |
| Catalyst-Free (Ultrasound) | No catalyst required, reduced reaction times. | Kabachnik-Fields reaction for α-aminophosphonates. researchgate.net |
| Catalyst-Free (Water) | Use of water as a green solvent. | Multicomponent synthesis of phosphonates. acs.org |
| Catalyst-Free (Photochemical) | UV irradiation, solvent-free. | Hydrophosphination of alkenes to H-phosphinates. nih.gov |
High-Throughput Synthesis Techniques for Phosphinate Libraries
High-throughput synthesis has emerged as a powerful tool for the rapid generation of large libraries of compounds for screening in drug discovery and materials science. While the application of these techniques to phosphinate libraries is still an evolving area, the principles of combinatorial chemistry are being applied to organophosphorus compounds. acs.orgrsc.org
The focus of high-throughput synthesis in the broader field of organophosphorus chemistry has often been on phosphonates. For instance, high-throughput hydrothermal synthesis has been successfully used to create libraries of phosphonate-based inorganic-organic hybrid materials. researchgate.netnih.gov These methods allow for the rapid exploration of a large parameter space, accelerating the discovery of new materials with desired properties. researchgate.net
For the synthesis of phosphinate libraries, one-pot procedures are particularly valuable as they streamline the synthetic process and are amenable to automation. A one-pot synthesis of hydroxymethylene-(phosphinyl)phosphonates has been developed, allowing for the creation of various aliphatic and (hetero)aromatic derivatives in good to excellent yields without the need for intermediate purification steps. tcichemicals.com Such methodologies are crucial for the efficient construction of diverse phosphinate libraries.
The development of robust and efficient strategies for creating libraries of key synthetic building blocks is also essential. For example, a high-throughput synthesis of a 325-member azide (B81097) library has been reported, with the resulting compounds being suitable for direct use in "click" chemistry to generate more complex molecules. rsc.org Similar approaches to generate diverse phosphinate-based building blocks would significantly advance the high-throughput synthesis of phosphinate libraries.
Mechanochemical Synthesis Approaches in Phosphinate Chemistry
Mechanochemistry, which involves inducing chemical reactions through mechanical force, such as ball milling, is a rapidly emerging field in synthetic chemistry that aligns with the principles of green chemistry due to its often solvent-free nature. researchgate.netacs.org This technique has been successfully applied to the synthesis of various organophosphorus compounds, including those related to phosphinates.
Solvent-free mechanochemical synthesis has been used to prepare phosphonium (B103445) salts by ball-milling triphenylphosphine (B44618) with solid organic bromides at ambient conditions. acs.org This demonstrates the potential of mechanochemistry to drive reactions that would typically require solvents. More directly relevant to phosphinate chemistry, the water-assisted grinding of copper acetate with P,P'-ethylene diphenylphosphinic acid has been shown to produce a 2D, open-framework phosphinate-based coordination polymer. nih.gov The outcome of this mechanochemical reaction was found to be dependent on the amount of water used, highlighting the subtle control that can be exerted in these solvent-limited systems. nih.gov
The mechanochemical approach has also been employed for the synthesis of phosphonate-based metal-organic frameworks (MOFs), offering a green alternative to conventional solvent-assisted methods. rsc.org This technique has been used to produce nanocrystalline hydroxyapatite, a calcium phosphate (B84403) material, via ball milling, showcasing its utility in materials synthesis. escholarship.org Furthermore, the deoxygenation of phosphine oxides to phosphines, an important transformation in organophosphorus chemistry, has been achieved with high efficiency under solvent-free mechanochemical conditions. researchgate.netsemanticscholar.org
Sodium Hypophosphite Monohydrate as a Key Precursor in Organophosphorus Synthesis
Sodium hypophosphite monohydrate (NaH₂PO₂·H₂O), also known as sodium phosphinate, is a crucial and versatile precursor in modern organophosphorus synthesis. acs.orgrsc.org Its use offers a more environmentally friendly alternative to traditional phosphorus sources like phosphorus trichloride (B1173362) (PCl₃), which are often associated with hazardous and polluting processes. tcichemicals.com Sodium hypophosphite is a solid at room temperature, soluble in water, and serves as an effective reducing agent. rsc.orgresearchgate.net
The significance of sodium hypophosphite lies in its ability to be directly converted into a variety of organophosphorus compounds. tcichemicals.com This includes its role as a phosphorus source in reactions that form new phosphorus-carbon and phosphorus-heteroatom bonds. For instance, it is a key starting material for the synthesis of α-aminophosphinic acids and H-phosphinates. tcichemicals.com The radical addition of sodium hypophosphite to terminal alkynes can produce 1-alkyl-1,1-bis-H-phosphinates under mild, room-temperature conditions. researchgate.net
The following table highlights some of the key applications of sodium hypophosphite monohydrate in organophosphorus synthesis:
| Application | Description |
| Precursor for Phosphinates | Serves as a direct source of the phosphinate moiety in various synthetic transformations. |
| Reducing Agent | Utilized in processes like electroless nickel plating due to its ability to reduce metal ions. rsc.org |
| Alternative to PCl₃ | Provides a greener and less hazardous starting material for organophosphorus compounds. tcichemicals.com |
| Radical Reactions | Participates in radical additions to unsaturated bonds to form C-P bonds. researchgate.net |
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to the formation of phosphorus-carbon (P-C) bonds has significantly advanced the synthesis of organophosphorus compounds, including phosphinates. These reactions typically involve the coupling of a phosphorus-containing nucleophile with an organic electrophile in the presence of a transition metal catalyst, most commonly palladium, nickel, or copper.
Palladium-Catalyzed Cross-Coupling: The palladium-catalyzed cross-coupling of H-phosphinate esters with aryl and heteroaryl chlorides represents a significant breakthrough, as it is the first general metal-catalyzed P-C bond-forming reaction between a phosphorus nucleophile and chloroarenes. acs.org This methodology provides a highly general route to access disubstituted phosphinates. acs.org The development of bulky and electron-rich phosphine ligands, such as dialkylbiaryl phosphines, has been instrumental in improving the efficiency of palladium-catalyzed cross-coupling reactions, enabling the use of less reactive coupling partners like aryl chlorides. nih.govscispace.com
Nickel-Catalyzed Cross-Coupling: Nickel catalysts have also proven effective for the synthesis of aryl phosphinates through the cross-coupling of aryl iodides with H-phosphinates under mild conditions. researchgate.net Nickel catalysis has been successfully applied to the C-P cross-coupling of (het)aryl tosylates with secondary phosphine oxides, further expanding the scope of accessible phosphinate derivatives. researchgate.net The use of nickel is advantageous due to its lower cost compared to palladium.
Copper-Catalyzed Cross-Coupling: Copper-catalyzed reactions offer another avenue for the synthesis of phosphinates. Copper catalysis allows for the direct oxygen-arylation of dialkyl phosphonates with diaryliodonium salts, providing a straightforward method to produce mixed alkyl aryl phosphonates. acs.org Copper-catalyzed oxidative cross-coupling reactions have also been developed for the formation of P-N bonds by reacting H-phosphonates with amides. acs.org While these examples focus on phosphonates, the underlying principles can often be extended to phosphinate synthesis.
The table below summarizes the key features of different transition metal catalysts in phosphinate cross-coupling reactions:
| Metal Catalyst | Typical Electrophiles | Key Advantages |
| Palladium | Aryl halides (including chlorides), triflates | High efficiency, broad substrate scope, well-developed ligand systems. acs.orgnih.gov |
| Nickel | Aryl iodides, tosylates | Lower cost than palladium, effective for a range of electrophiles. researchgate.netresearchgate.net |
| Copper | Diaryliodonium salts, amides (for P-N coupling) | Mild reaction conditions, useful for specific transformations like O-arylation. acs.orgacs.org |
Hydrophosphinylation, the addition of a P-H bond of a phosphinic acid or its derivative across an unsaturated carbon-carbon or carbon-heteroatom bond, is a direct and atom-economical method for the synthesis of more complex phosphinates. This reaction can be initiated through various methods, including radical initiators, transition metal catalysis, or even under metal- and initiator-free conditions.
A microwave-assisted, metal- and initiator-free hydrophosphinylation of unactivated alkenes with phosphinic acid and its derivatives has been developed. rsc.org This method is operationally simple and is believed to proceed via a radical mechanism. rsc.org The radical addition of H-phosphinates can also be initiated by agents like azobisisobutyronitrile (AIBN) under thermal conditions, allowing for the addition to both alkenes and alkynes. rsc.org
Transition metal catalysis, particularly with palladium, can also promote the hydrophosphorylation of alkynes with P(O)-H compounds, including H-phosphinates. rsc.org The choice of catalytic system can influence the regioselectivity of the addition to terminal alkynes, allowing for some control over the formation of linear versus branched products. rsc.org
A significant driver in the development of modern synthetic methodologies for phosphinates is the desire to move away from hazardous and environmentally unfriendly halogenated precursors, most notably phosphorus trichloride (PCl₃). scispace.com Traditional methods for synthesizing phosphinate esters often rely on PCl₃, leading to processes that can be polluting and energy-intensive. tcichemicals.com
Sodium hypophosphite has emerged as a key alternative to PCl₃. scispace.com It is considered more environmentally benign and its use has been largely overlooked until recently as a replacement for PCl₃ in the preparation of organophosphorus compounds. semanticscholar.orgscispace.com The direct conversion of sodium hypophosphite into organophosphorus compounds represents an environmentally friendly strategy. tcichemicals.com
One approach to bypass PCl₃ is the redox-neutral activation of phosphates using reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and pyridine (B92270) to generate an electrophilic PO₂⁺ species. scispace.com While this particular reagent has shown limitations in reacting with organometallic compounds to form organophosphinates, it represents a conceptual shift towards PCl₃-free synthesis. scispace.com
The development of methods for the direct esterification of phosphinic acid, for example, using alkoxysilanes, also provides a route to phosphinate esters that avoids the use of phosphorus halides. scispace.com These strategies, centered on utilizing less hazardous and more sustainable starting materials like sodium hypophosphite, are crucial for the future of phosphinate production.
Reaction Mechanisms and Kinetics in Phosphinate Chemistry
The redox chemistry of phosphinate species is complex, involving both one-electron and two-electron transfer pathways. The oxidation of phosphinates can proceed through various mechanisms depending on the oxidant and reaction conditions. For instance, oxidation can be initiated by single-electron transfer (SET) to form a phosphine radical cation. nih.govresearchgate.net This intermediate is a key species in many transformations.
In aqueous environments, the oxidation-reduction potential and pH are significant factors influencing the stability and transformation of reduced phosphorus compounds like phosphinates. nih.gov Studies have shown a negative correlation between the oxidation-reduction potential (Eh) and the presence of reduced phosphorus species, suggesting that more reducing environments favor their stability. nih.gov
Reduction pathways are less commonly explored but are crucial in understanding the complete redox cycle of phosphorus. These transformations are often highly endergonic. nih.gov The mechanisms can involve hydride transfer or electron-transfer processes, leading to lower oxidation state phosphorus compounds.
Electrochemical methods such as cyclic voltammetry (CV) and differential pulse voltammetry are instrumental in characterizing the redox properties of phosphinate derivatives. nih.gov These techniques provide valuable data on oxidation and reduction potentials, which are fundamental to understanding the electronic structure and reactivity of these compounds.
The redox behavior of phosphinate-containing coordination polymers has been investigated to understand the influence of the metal center and the ligand framework on the electrochemical properties. nih.gov For example, a 2D coordination polymer based on Sm(III) and a ferrocene-based phosphinate ligand was studied using a carbon paste electrode. This particular polymer exhibited a highly positive potential for ferrocene (B1249389) oxidation compared to other known coordination polymers based on H-phosphinates. nih.gov In a series of lanthanoid-based polymers, the oxidation potential was found to decrease in the order Sm > Dy > Y > Eu. nih.gov
The table below summarizes the key electrochemical parameters for a series of phosphonate-derivatized ruthenium complexes, which serve as models for understanding the redox behavior of related phosphinate systems.
Table 1: Electrochemical Data for Ruthenium Polypyridyl Phosphonate Complexes
| Complex | E1/2 (RuIII/II) vs. Ag/AgCl (V) | Onset Potential for Water Oxidation (V) |
|---|---|---|
| [Ru(bpy)3]2+ | 1.26 | >1.8 |
| [Ru(bpy)2(4,4'-(PO3H2)2bpy)]2+ | 1.32 | 1.65 |
| [Ru(bpy)(4,4'-(PO3H2)2bpy)2]2+ | 1.38 | 1.55 |
Data adapted from studies on phosphonate-derivatized complexes to illustrate electrochemical characterization principles.
Phosphoranyl radicals are key tetravalent phosphorus-centered radical intermediates in phosphinate chemistry. nih.govacs.org They can be formed through two primary methods: the addition of a radical to a trivalent phosphorus compound or the addition of a nucleophile to a trivalent phosphorus radical cation. nih.govresearchgate.netwhiterose.ac.uk
Once formed, phosphoranyl radicals are highly reactive and typically undergo subsequent fragmentation via β-scission. nih.govresearchgate.netacs.org This fragmentation pathway is a crucial step in many synthetic transformations, as it leads to the generation of various valuable radical species. nih.gov The nature of the bond cleaved during β-scission determines the type of radical produced. nih.gov For example, the fragmentation of a phosphoranyl radical formed from a phosphine and an alcohol or carboxylic acid can lead to the generation of alkyl or acyl radicals, respectively, through the cleavage of a C-O bond. nih.govprinceton.edu The efficiency of this fragmentation can be influenced by the electronic properties of the substituents on the phosphorus atom; electron-rich phosphoranyl radicals may be more susceptible to single-electron oxidation rather than the desired fragmentation. nih.govacs.org
Photoredox catalysis has emerged as a powerful and mild method for generating phosphinyl radicals and their precursors, phosphoranyl radicals. nih.govacs.orgyork.ac.uk This approach utilizes visible light and a photocatalyst to initiate single-electron transfer (SET) processes. nih.govchemrxiv.org
The general mechanism involves the excitation of a photocatalyst by visible light. The excited photocatalyst can then oxidize a trivalent phosphine to a phosphine radical cation. nih.govacs.orgnih.gov This electrophilic radical cation readily reacts with an oxygen-centered nucleophile, such as an alcohol or a carboxylate anion, to form a phosphoranyl radical intermediate. nih.govprinceton.educhemrxiv.org This process, termed a polar/SET crossover, is a key advantage of this method. nih.govprinceton.edu The formed phosphoranyl radical then undergoes β-scission to release a desired radical species (e.g., alkyl or acyl radical) and a phosphine oxide. nih.govacs.org This strategy enables the activation of otherwise strong C-O bonds in ubiquitous functional groups like alcohols and carboxylic acids under mild conditions. nih.govprinceton.edu
Table 2: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Phosphine |
| Phosphine oxide |
| Phosphoranyl radical |
| Phosphine radical cation |
| Phosphinyl radical |
| Alkyl radical |
| Acyl radical |
| Ferrocene |
| Samarium(III) |
| Dysprosium(III) |
| Yttrium(III) |
| Europium(III) |
| Ruthenium(II) |
Radical Reactivity and Generation of Phosphinyl Radicals
Radical Chain Processes and their Role in Phosphinate Transformations
Radical chain processes are significant in the transformation of phosphinates, often initiated by photoredox catalysis. nih.gov These reactions typically involve the formation of a phosphoranyl radical intermediate, which can then undergo fragmentation to drive the reaction forward. nih.govacs.org The process can be initiated through a single-electron oxidation of a phosphine, which then reacts with another molecule to form the key phosphoranyl radical. nih.gov This radical can then undergo β-scission, releasing a product and another radical species that propagates the chain. nih.gov
One of the key advantages of these radical chain processes is that they can often be conducted under mild conditions, for example, using visible light as an energy source. oaepublish.com The importance of radical chain processes is sometimes overlooked in photoredox catalysis, where closed-cycle mechanisms are more commonly proposed. nih.gov However, recognizing and understanding the radical chain component is crucial for optimizing these transformations. nih.gov
The general mechanism often involves the following steps:
Initiation: A photocatalyst, upon absorbing light, initiates the formation of a radical. This can occur through the oxidation or reduction of a precursor molecule.
Propagation: The generated radical reacts with a phosphinate derivative to form a phosphoranyl radical. This intermediate then fragments, typically through α- or β-scission, to yield a product and a new radical that continues the chain. nih.govrsc.org
Termination: The radical chain is terminated through various pathways, such as radical recombination.
These radical processes have been utilized in a variety of transformations, including the hydrophosphinylation of unactivated alkenes. oaepublish.comresearchgate.net
Kinetics and Mechanisms of Phosphinate Hydrolysis
The hydrolysis of phosphinates to their corresponding phosphinic acids is a fundamental transformation that can be catalyzed by both acids and bases. nih.gov The reaction kinetics are often studied under pseudo-first-order conditions, and the rate of hydrolysis can be influenced by factors such as pH and the ionic strength of the medium. nih.gov
Under acidic conditions, mineral acids like hydrochloric acid and hydrobromic acid are commonly used, with hydrobromic acid often being more efficient. nih.gov The mechanism of acid-catalyzed hydrolysis typically involves a nucleophilic attack of a water molecule on the phosphorus atom of the P=O group. nih.govnih.gov In most cases, this leads to the cleavage of the P-O bond. nih.gov
Base-catalyzed hydrolysis is also a common method for the conversion of phosphinates. nih.gov The mechanism is similar, involving nucleophilic attack by a hydroxide (B78521) ion on the phosphorus center.
The hydrolysis of phosphinates, particularly in the context of more complex molecules like phosphonate esters, can occur in a stepwise manner. For instance, the hydrolysis of dialkyl phosphonates proceeds in two steps, with the cleavage of the second P-O-C bond being the rate-determining step. nih.gov
Below is a table summarizing the general conditions for phosphinate hydrolysis:
| Catalyst | Typical Reagents | General Conditions |
| Acid | HCl, HBr | Often requires heating (reflux) and an excess of acid. nih.gov |
| Base | NaOH, KOH | Can proceed at room temperature or with heating. nih.gov |
It is important to note that many reported hydrolyses have been carried out under unoptimized, harsh conditions with a large excess of the catalyst and longer reaction times than necessary. nih.gov
Phosphorylation and C-P Bond Formation Reactions
Radical phosphorylation has emerged as a powerful strategy for the formation of carbon-phosphorus (C-P) bonds, offering an alternative to traditional methods like the Arbuzov or Hirao reactions. researchgate.netoaepublish.com These radical pathways often utilize P-centered radicals, which can be generated from various precursors, including H-phosphonates and secondary phosphine oxides. oaepublish.comoaepublish.com
Visible-light photoredox catalysis has become a prominent method for initiating these radical phosphorylation reactions under mild conditions. oaepublish.com This approach often employs a photocatalyst that, upon irradiation, can oxidize or reduce a phosphorus-containing precursor to generate the key P-centered radical. oaepublish.comoaepublish.com
The scope of radical phosphorylation is broad, encompassing the phosphorylation of a wide range of organic molecules. researchgate.net For instance, the hydrophosphorylation of unactivated alkenes can be achieved through a radical pathway. oaepublish.com These reactions are often compatible with various functional groups, making them valuable tools in organic synthesis. oaepublish.com
Recent advancements have focused on developing more efficient and environmentally friendly methods for generating P-centered radicals and effecting C-P bond formation. researchgate.net These include the use of inexpensive organic dyes as photocatalysts and greener solvents. oaepublish.comresearchgate.net
The table below provides a brief overview of some radical phosphorylation approaches:
| Method | Precursor | Key Intermediate | Typical Substrates |
| Visible-Light Photoredox Catalysis | H-phosphonates, Secondary Phosphine Oxides | P-centered radical | Alkenes, (Pseudo)halides oaepublish.comoaepublish.com |
| Transition Metal Catalysis | H-phosphonates, Secondary Phosphine Oxides | P-centered radical | Alkenes, (Pseudo)halides oaepublish.com |
Controlling regioselectivity and stereoselectivity is a critical aspect of synthetic organic chemistry, and this is also true for reactions involving phosphinates.
Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In phosphinate-involved reactions, such as phosphine-catalyzed annulations, the regioselectivity can often be controlled by the choice of catalyst. scispace.comrsc.org For example, in the [3 + 2] annulation of aurones and allenoates, the use of dipeptide phosphine catalysts with different configurations can lead to the selective formation of either α- or γ-adducts. scispace.comrsc.org Density functional theory (DFT) calculations have suggested that the conformation of the phosphine catalyst can influence hydrogen bonding interactions or distortion energy in the transition state, thereby controlling the regioselectivity. scispace.comrsc.org
Stereoselectivity is the property of a chemical reaction in which a single reactant forms an unequal mixture of stereoisomers. In the context of phosphinates, stereoselective reactions are crucial for the synthesis of P-chirogenic compounds, which are molecules with a stereogenic phosphorus center.
The stereospecific nucleophilic substitution of optically pure H-phosphinates provides a general route to chiral P-stereogenic phosphine oxides. acs.org These reactions often proceed with inversion of configuration at the phosphorus center. acs.org Similarly, the stereoselective transesterification of P-chirogenic hydroxybinaphthyl phosphinates with lithium alkoxides also proceeds with inversion of the absolute configuration at the phosphorus atom. nih.gov
The table below summarizes key aspects of selectivity in phosphinate-involved reactions:
| Selectivity | Controlling Factor | Example Reaction | Outcome |
| Regioselectivity | Catalyst Configuration | Phosphine-catalyzed [3 + 2] annulation | Selective formation of α- or γ-isomers scispace.comrsc.org |
| Stereoselectivity | Substrate Chirality/Reagent | Nucleophilic substitution of H-phosphinates | Inversion of configuration at phosphorus acs.org |
| Stereoselectivity | Reagent | Transesterification of P-chirogenic phosphinates | Inversion of configuration at phosphorus nih.gov |
Advanced Characterization and Analytical Methodologies
Spectroscopic Investigations of Phosphinate Structures and Electronic States
Spectroscopic techniques are paramount in elucidating the intricate details of phosphinate compounds at the molecular level.
X-ray diffraction (XRD) is a cornerstone technique for determining the three-dimensional arrangement of atoms within a crystalline solid. It provides definitive information on bond lengths, bond angles, and crystal packing.
Single-crystal X-ray diffraction offers the most precise structural determination for crystalline materials. For sodium phosphinate monohydrate (NaH₂PO₂·H₂O), a detailed crystallographic study has revealed its monoclinic crystal system. The structure was determined to belong to the space group P2₁/n.
A study by Catti (1979) provided key crystallographic parameters for sodium hypophosphite monohydrate. iucr.org The analysis revealed a complex structure with multiple sodium and hypophosphite ions in the asymmetric unit, highlighting the intricate coordination and hydrogen bonding network.
Table 1: Single-Crystal X-ray Diffraction Data for Sodium Phosphinate Monohydrate
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | iucr.org |
| Space Group | P2₁/n | iucr.org |
| a (Å) | 11.127(4) | iucr.org |
| b (Å) | 13.572(4) | iucr.org |
| c (Å) | 12.930(4) | iucr.org |
| β (°) | 102.98(8) | iucr.org |
| Z | 20 | iucr.org |
Powder X-ray diffraction (PXRD) is a versatile technique for identifying crystalline phases and studying polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure. The thermal treatment of sodium phosphinate monohydrate can lead to dehydration and potential phase transitions.
Studies on the thermal decomposition of NaH₂PO₂·H₂O show that upon heating, the material undergoes changes that can be monitored by PXRD. rsc.org The resulting diffraction patterns reveal the transformation from the hydrated form to anhydrous phases and eventually to other sodium phosphate (B84403) compounds at higher temperatures. rsc.org This is crucial for understanding the material's stability and for identifying different crystalline forms that may arise during manufacturing or storage.
Phosphorus K-edge X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful tool for probing the local electronic structure and coordination environment of phosphorus atoms. The energy and features of the absorption edge are sensitive to the oxidation state of phosphorus and the nature of its neighboring atoms.
While specific P K-edge XANES spectra for sodium phosphinate monohydrate are not widely published, the electronic environment of the phosphinate anion ([H₂PO₂]⁻) can be inferred from studies on related phosphorus compounds. rsc.orgresearchgate.net The phosphorus atom in the phosphinate anion is in a low oxidation state (+1) and is bonded to two hydrogen atoms and two oxygen atoms. This unique coordination environment is expected to produce a distinct XANES spectrum compared to more common phosphate species where phosphorus is in a +5 oxidation state. slu.semdpi.com The pre-edge and main-edge features of the spectrum would provide a fingerprint of the P(I) electronic state and its tetrahedral coordination.
For sodium phosphinate monohydrate, the vibrational spectra are characterized by distinct bands corresponding to the P-H, P-O, and O-H vibrations. The presence of water of hydration is clearly indicated by the O-H stretching and bending modes. nih.gov
Table 2: Key FTIR and Raman Vibrational Frequencies for Sodium Phosphinate Monohydrate
| Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) | Reference |
|---|---|---|---|
| O-H stretch (water) | ~3400 | - | nih.gov |
| P-H stretch | ~2300-2400 | ~2300-2400 | researchgate.net |
| H₂O bend | ~1640 | - | nih.gov |
| P=O stretch | ~1190 | - | researchgate.net |
| P-O stretch | ~1040 | ~1040 | researchgate.net |
| PH₂ deformation | ~820 | ~820 | researchgate.net |
The analysis of these vibrational modes allows for the confirmation of the chemical identity of sodium phosphinate monohydrate and can be used to monitor its purity and hydration state.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of phosphinate derivatives in solution. Both ³¹P and ¹H NMR provide valuable information.
The ³¹P NMR spectrum of sodium phosphinate is particularly informative. Due to the direct bonding of two hydrogen atoms to the phosphorus atom, the ³¹P signal is split into a characteristic triplet by ¹J(P,H) coupling. researchgate.net The chemical shift is indicative of the P(I) oxidation state.
The ¹H NMR spectrum complements the ³¹P data. The protons directly attached to the phosphorus atom appear as a doublet due to the large one-bond coupling to the phosphorus nucleus. nih.gov The protons of the water molecule are also observable.
Table 3: NMR Spectroscopic Data for Sodium Phosphinate
| Nucleus | Multiplicity | Coupling Constant (Hz) | Reference |
|---|---|---|---|
| ³¹P | Triplet | ¹J(P,H) ≈ 500-540 | researchgate.netaalto.fi |
| ¹H (P-H) | Doublet | ¹J(H,P) ≈ 500-540 | nih.govaalto.fi |
These NMR parameters are highly sensitive to the chemical environment and can be used to study the behavior of phosphinate ions in solution and their interactions with other species.
Mössbauer Effect Studies in Metal Phosphinate Systems
Mössbauer spectroscopy is a highly sensitive technique for studying nuclei of specific isotopes, most commonly ⁵⁷Fe. It provides detailed information about the electronic structure, oxidation state, spin state, and local symmetry of the Mössbauer-active atom in the solid state agriscigroup.usmdpi.com. In the context of metal phosphinate systems, this technique is particularly valuable for characterizing iron-containing materials or other systems incorporating Mössbauer-active nuclei.
The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ), quadrupole splitting (ΔE_Q), and, in magnetically ordered materials, the hyperfine magnetic field (B_hf).
Isomer Shift (δ): This parameter is related to the electron density at the nucleus and is highly sensitive to the oxidation state of the iron atom (e.g., Fe²⁺ vs. Fe³⁺) mdpi.com.
Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with a non-spherically symmetric electric field gradient at the nucleus. It provides information about the local symmetry of the iron site; a non-zero value indicates a distorted coordination environment mdpi.com.
A study on a ferrocenyl phosphinate and a coordination polymer derived from it demonstrated the utility of Mössbauer spectroscopy nih.gov. The room temperature Mössbauer spectra for both the monomer and the polymer were fitted with a single doublet, indicating a single iron environment in each. The hyperfine parameters revealed that while the isomer shifts were nearly identical, showing similar electron density at the ⁵⁷Fe nucleus, the quadrupole splitting value was lower for the polymer compared to the ligand nih.gov. This change in quadrupole splitting points to an alteration in the local symmetry around the iron atom upon polymerization.
Mössbauer spectroscopy is also a primary tool for identifying spin transitions (spin-crossover) in iron complexes, as the low-spin and high-spin states have distinct isomer shifts and quadrupole splitting values mdpi.com. It can also be used to study magnetic interactions, such as ferromagnetism or antiferromagnetism, between metal centers mdpi.com.
| Mössbauer Parameter | Symbol | Information Provided | Finding in Ferrocenyl Phosphinate System nih.gov |
| Isomer Shift | δ | Oxidation state, electron density at the nucleus | Nearly identical for ligand and polymer, similar to ferrocene (B1249389). |
| Quadrupole Splitting | ΔE_Q | Local symmetry, spin state | Value for the coordination polymer was less than for the ligand. |
| Hyperfine Field | B_hf | Magnetic ordering | Not observed (paramagnetic at room temperature). |
Electrochemical Characterization Methods for Phosphinate Systems
Electrochemical methods are crucial for investigating the redox properties of phosphinate-based materials, especially in applications such as batteries, sensors, and electrocatalysis. Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS) provide valuable information on electron transfer processes, reaction mechanisms, and material stability nih.govnih.govamazonaws.com.
Cyclic Voltammetry (CV): CV is used to probe the redox behavior of a material. By scanning the potential and measuring the resulting current, one can identify oxidation and reduction potentials. For example, CV studies on a ferrocenyl phosphinate-based coordination polymer showed that it possesses a highly positive oxidation potential compared to other similar polymers and metal-organic frameworks (MOFs) nih.gov. This indicates a higher energy barrier for removing an electron, suggesting greater stability of the reduced form. The redox behavior of phosphonate (B1237965) ligands has also been studied at various pH levels and scan rates to understand the influence of the environment on their electrochemical properties nih.gov.
Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique than CV and is often used for quantitative analysis. It can better resolve overlapping redox peaks, providing more accurate potential values. It was used alongside CV in the study of the ferrocenyl phosphinate polymer to precisely determine its redox potential nih.gov.
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique for studying the electrical properties of materials and their interfaces. It is used to analyze processes such as charge transfer resistance, diffusion, and capacitance. In the context of phosphonate-based materials for electrochemical devices, EIS can be employed to understand ion transport and interfacial kinetics amazonaws.com.
These methods have been applied to various phosphinate and phosphonate systems, including coordination polymers and materials designed as electrodes for lithium-ion batteries, to characterize their fundamental electrochemical properties and performance nih.govacs.org.
In Situ Characterization Techniques for Monitoring Phosphinate Reaction Pathways
Understanding the formation mechanism of materials is key to controlling their synthesis and properties. In situ characterization techniques, which monitor a reaction as it happens, are invaluable for capturing transient intermediates and elucidating reaction pathways. For phosphinate and phosphonate systems, in situ X-ray diffraction (XRD) and Raman spectroscopy have emerged as powerful tools mdpi.com.
The deployment of in situ characterization has allowed for a much better understanding of reaction pathways in the synthesis of metal phosphonates and phosphinates acs.org. These techniques are particularly informative for mechanochemical syntheses (ball milling) and solvothermal reactions mdpi.com.
In Situ X-ray Diffraction (XRD): This technique monitors the evolution of crystalline phases during a reaction. By taking diffraction patterns at various time points, one can identify the appearance of intermediate phases and the formation of the final product. For instance, an in situ energy-dispersive X-ray diffraction (EDXRD) investigation of the hydrothermal synthesis of a copper phosphonate identified several crystalline intermediates and an initial amorphous phase before the final product was formed mdpi.com. This allowed researchers to propose a detailed reaction pathway, showing the transformation from one phase to another as a function of time and temperature mdpi.com.
In Situ Raman Spectroscopy: While XRD tracks changes in long-range crystalline order, Raman spectroscopy probes changes at the molecular level by monitoring vibrational modes. It can detect changes in chemical bonds and the formation or consumption of specific functional groups in real-time. The combination of in situ XRD and Raman spectroscopy allows a reaction to be monitored at both the crystalline and molecular levels simultaneously, providing a more complete picture of the transformation process mdpi.com.
These advanced in situ methods provide a dynamic view of synthesis, moving beyond the traditional approach of analyzing only the starting materials and final products. This deeper understanding enables the rational design of synthetic routes to target specific material structures and properties.
Computational and Theoretical Studies
Density Functional Theory (DFT) Investigations of Phosphinate Reactions
Density Functional Theory (DFT) has proven to be a powerful quantum mechanical method for studying the electronic structure of many-body systems. Its application to phosphinate chemistry has unraveled complex reaction mechanisms, predicted selectivities, and clarified the role of solvents in these transformations.
DFT calculations have been instrumental in mapping out the potential energy surfaces of reactions involving phosphinates and related organophosphorus compounds. For instance, in phosphine-catalyzed reactions, which share mechanistic features with phosphinate reactions, DFT has been used to investigate the underlying factors controlling reactivity and selectivity. rsc.org Studies on the phosphine-catalyzed Heine reaction, for example, have utilized DFT to reveal that the regioselectivity is under kinetic control. nih.gov
In a theoretical study on the reaction between diethyl trichloro-methyl phosphonate (B1237965) and diphenyl methyl phosphinite, DFT calculations at the B3LYP/6-311(d,p) level were employed to scrutinize the regiosomeric reaction paths. researchgate.netimist.maimist.ma These calculations helped in understanding the nucleophilic attack and the electronic factors governing the reaction pathway. researchgate.netimist.maimist.ma The use of DFT to analyze the frontier molecular orbitals (HOMO and LUMO) provides insights into the reactive sites of the molecules, indicating where nucleophilic or electrophilic attacks are most likely to occur. imist.ma
Furthermore, DFT studies on the mechanism of phosphine-catalyzed ring-opening reactions of cyclopropyl (B3062369) ketones have detailed the multi-step processes, including nucleophilic substitution, Michael addition, proton transfer, and Wittig reaction, providing a comprehensive understanding of the reaction cascade. rsc.org
A significant application of DFT in phosphinate chemistry is the prediction and rationalization of regioselectivity in various transformations. In catalyst-controlled regiodivergent annulations, DFT calculations have successfully explained why different catalyst configurations lead to the selective formation of either α- or γ-adducts. nih.gov These calculations suggest that subtle differences in hydrogen bonding interactions and distortion energies within the transition states, influenced by the catalyst's conformation, are responsible for the observed regioselectivity. nih.gov
Similarly, in the phosphine-catalyzed Heine reaction involving N-benzoylaziridines, DFT calculations have shown that the formation of 4-substituted oxazoline (B21484) derivatives is favored under kinetic control. nih.gov The conformational analysis of the transition states revealed that a nearly coplanar arrangement of the benzoyl moiety facilitates the preferred ring-opening pathway. nih.gov
A DFT study on the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite demonstrated high regioselectivity for the chlorine atom, which was in complete agreement with experimental results. researchgate.netimist.maimist.ma The analysis of the reaction for different modes of attack correctly explained the experimentally observed outcomes. imist.ma
Table 1: Key DFT Functionals and Basis Sets in Phosphinate Reaction Studies
| Study Focus | DFT Functional | Basis Set | Key Findings | Reference |
|---|---|---|---|---|
| Regioselectivity in Annulations | - | - | Catalyst conformation dictates regioselectivity through transition state energy differentiation. | nih.gov |
| Heine Reaction Mechanism | M06-2X | 6-31+G(d,p) | Kinetically controlled regioselectivity favoring 4-substituted oxazolines. | nih.gov |
| Phosphonate-Phosphinite Reaction | B3LYP | 6-311(d,p) | High regioselectivity at the chlorine atom, consistent with experimental data. | researchgate.netimist.maimist.ma |
Note: Specific functionals and basis sets were not available for all cited studies.
Solvation can significantly influence the rates and selectivities of chemical reactions. DFT, in conjunction with implicit or explicit solvent models, provides a framework for understanding these effects in phosphinate reactivity. The polarizable continuum model (PCM) and the SMD solvation model are commonly used to incorporate solvent effects in DFT calculations. nih.govmdpi.com
For example, in the study of the phosphine-catalyzed Heine reaction, solvation corrections using the SMD model were applied to both geometry optimizations and frequency calculations to mimic the tetrahydrofuran (B95107) (THF) solvent used experimentally. nih.gov A systematic evaluation of including aqueous solvent effects in DFT modeling of ion exchange in zeolites highlighted the necessity of considering both explicit water molecules and an implicit dielectric medium for accurate predictions. rsc.org
Theoretical studies on the deprotonation of glyphosate (B1671968), a phosphonate-containing molecule, in various solvents have shown that the relative stability of different conformers (non-ionized vs. zwitterionic) is highly dependent on the solvent environment and the computational model used (e.g., IEFPCM vs. SMD). researchgate.net These findings underscore the critical role of the solvent in determining the molecular structure and, by extension, the reactivity of phosphinates in solution. researchgate.net
Molecular Dynamics (MD) Simulations in Phosphinate Systems
Molecular Dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecular systems, providing detailed information on the dynamics, structure, and interactions of phosphinates in various environments.
MD simulations are widely used to investigate the adsorption of molecules onto solid surfaces, which is crucial for applications such as corrosion inhibition, material functionalization, and environmental remediation. Ab initio molecular dynamics (AIMD) simulations have been employed to study the adsorption of 1-hydroxyethane-1,1-diphosphonic acid (HEDP) on an iron (100) surface. rsc.org These simulations revealed that the oxygen atoms of the phosphonic acid groups coordinate with iron atoms, leading to stable adsorption, primarily through strong electrostatic interactions. rsc.org
Classical MD simulations have also been used to model the interaction of polyacrylamide-based polymers with calcite surfaces. mdpi.com Such simulations provide insights into the molecular conformation and binding energies, which are key to understanding the adsorption characteristics. mdpi.com Furthermore, MD simulations have been instrumental in developing methodologies to predict the adsorption of organic contaminants, such as phthalate (B1215562) esters, on smectite clay surfaces. princeton.eduacs.org These studies have shown that adsorption is often favored on more hydrophobic regions of the surface and can be driven by favorable entropic contributions. princeton.eduacs.org
Table 2: Applications of MD Simulations in Adsorption Studies of Phosphorus-Containing Compounds
| Adsorbate | Surface | Simulation Type | Key Findings | Reference |
|---|---|---|---|---|
| 1-Hydroxyethane-1,1-diphosphonic acid (HEDP) | Iron (100) | Ab Initio MD | Stable adsorption via coordination of phosphonate oxygen atoms with surface iron atoms, driven by electrostatic interactions. | rsc.org |
| Polyacrylamide-based polymers | Calcite | Classical MD | Favorable interactions attributed to electrostatic attraction between functional groups and the calcite surface. | mdpi.com |
Understanding the behavior of phosphinates in solution, including their tendency to self-associate or aggregate, is important for formulation and application. MD simulations provide a physics-based approach to predict the aggregation propensity of small molecules in aqueous solution. nih.gov These simulations can offer detailed information on the size and dynamics of aggregate formation, as well as the molecular interactions involved. nih.gov
MD simulations of n-dodecyl phosphate (B84403) aggregates have provided a detailed description of the properties of planar bilayer membranes and spherical micelles. nih.gov These simulations have shown that hydrogen bonding plays a role in stabilizing bilayer aggregates at low pH. nih.gov The simulations can also be used to estimate properties such as the diffusion of amphiphiles within aggregates and the lifetimes of hydrogen bonds. nih.gov
Specialized analysis tools can be applied to MD simulation trajectories to identify and characterize molecular clusters. researchgate.netdocumentsdelivered.com This allows for the calculation of statistical and shape properties of the aggregates, providing a deeper understanding of the structural organization of these systems in solution. researchgate.netdocumentsdelivered.com
Molecular Level Understanding of Inter- and Intra-molecular Interactions
Computational methods, particularly molecular dynamics (MD) simulations and quantum chemical calculations, provide profound insights into the complex network of interactions governing the structure and properties of crystalline solids like sodium hypophosphite monohydrate. These studies elucidate the nature and strength of forces both within the constituent ions (intramolecular) and between the ions and water molecules (intermolecular).
Intermolecular Interactions: The crystal lattice of sodium hypophosphite monohydrate is stabilized by a network of strong intermolecular forces. MD simulations on analogous ionic compounds, such as sodium orthophosphate (Na₃PO₄), reveal the critical role of electrostatic interactions and ion-dipole forces. unl.edu In sodium hypophosphite monohydrate, the primary interactions are:
Ion-Ion Interactions: Strong electrostatic attractions exist between the positively charged sodium cations (Na⁺) and the negatively charged oxygen atoms of the hypophosphite anions (H₂PO₂⁻).
Ion-Dipole Interactions: The sodium cations are hydrated, forming coordination complexes with the oxygen atoms of the water molecules. Similarly, the polar water molecules interact strongly with the hypophosphite anions.
Hydrogen Bonding: The water of hydration acts as a crucial bridge, forming hydrogen bonds. The hydrogen atoms of the water molecule act as donors, interacting with the oxygen atoms of the hypophosphite anion. This hydrogen bonding network is critical for the stability of the hydrated crystal structure. mdpi.com
Theoretical studies on similar systems highlight how competitive solvation and the balance between hydrophobic and hydrophilic interactions can tune these forces at interfaces. acs.org Noncovalent interaction (NCI) analysis, a computational technique, can be used to visualize and classify these weak interactions, corroborating the presence of attractive forces that define the crystal packing. nih.gov
Intramolecular Interactions: Within the hypophosphite anion (H₂PO₂⁻), the bonds consist of polar covalent interactions between phosphorus, hydrogen, and oxygen atoms. Theoretical analyses, such as the space-restricted wave function (SRW) method, have been developed to investigate the nature of bonding in organophosphorus compounds, like the P=O bond in phosphine (B1218219) oxides. researchgate.net These methods confirm that interactions such as negative hyperconjugation play an essential role in the nature of the phosphorus-oxygen bond. researchgate.net While the hypophosphite ion has P-H bonds instead of a P=O double bond, the principles of analyzing electron delocalization and Pauli repulsion are transferable to understanding the stability and geometry of the anion itself.
The table below summarizes the key interactions present in the compound.
| Interaction Type | Participating Species | Description | Relative Strength |
| Intermolecular | |||
| Ion-Ion | Na⁺ and H₂PO₂⁻ | Electrostatic attraction between cation and anion. | Strong |
| Ion-Dipole | Na⁺ and H₂O; H₂PO₂⁻ and H₂O | Attraction between ions and the partial charges of polar water molecules. | Moderate to Strong |
| Hydrogen Bond | H₂O and H₂PO₂⁻ | Attraction between the hydrogen atom of water and an oxygen atom of the anion. | Moderate |
| Intramolecular | |||
| Polar Covalent | P-H, P-O, O-H (in water) | Sharing of electrons between atoms with different electronegativities within the anion and water molecule. | Very Strong |
Computational Design and Prediction of Novel Phosphinate-Based Molecules
The insights gained from theoretical studies on molecular interactions and electronic structure are leveraged in the computational design and in silico prediction of novel molecules with specific functionalities. This rational design approach accelerates the discovery of new materials and compounds for various applications, from mineral processing to medicine. ameslab.govfrontiersin.org
One powerful strategy is structure-based design , where computational tools are used to create molecules with an optimal arrangement of functional groups for a specific purpose. For example, a combination of DFT, de novo computer-aided design, and molecular mechanics has been employed to identify bis-phosphinate ligands that bind selectively to the surface of the mineral bastnaesite, which is crucial for improving the efficiency of rare-earth element extraction. ameslab.gov
Another prevalent method is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physical properties. nih.govresearchgate.net Computational descriptors representing topological, electronic, or steric features of the molecules are correlated with experimental data. The resulting model can then be used to predict the activity of new, unsynthesized compounds. iosrjournals.org This approach has been successfully applied to phosphonate derivatives to design potential inhibitors for targets like the main protease of COVID-19 and to study anticancer activities. nih.govresearchgate.net
The typical workflow for the computational design of novel phosphinate-based molecules involves several key steps:
| Step | Description | Computational Tools Used |
| 1. Target Identification | Defining the desired property or biological target (e.g., a specific enzyme, a mineral surface). | N/A (Based on application needs) |
| 2. Lead Generation | Identifying or designing initial molecular structures (leads) with potential activity. | De novo design software, chemical databases. |
| 3. In Silico Screening & Optimization | Calculating molecular descriptors and using QSAR models or docking simulations to predict the activity and properties of lead compounds and their variations. | DFT, Molecular Docking, QSAR modeling software. nih.govnih.gov |
| 4. Prioritization | Ranking the designed molecules based on their predicted efficacy, selectivity, and other desired properties (e.g., low toxicity). | Scoring functions, predictive models. |
| 5. Synthesis & Experimental Validation | Synthesizing the most promising candidates and testing their properties experimentally to validate the computational predictions. | N/A (Experimental phase) |
This iterative cycle of design, prediction, and validation significantly reduces the time and resources required for discovering novel functional molecules, making it a cornerstone of modern chemical and materials research. rsc.orgnih.gov
Applications and Materials Science Perspectives
Metal Phosphinate Frameworks and Coordination Polymers
Metal phosphinates are a class of inorganic-organic hybrid polymers formed by the coordination of phosphinate ligands to metal ions, resulting in extended structures with diverse dimensionalities. mdpi.com Sharing features with both phosphonic and carboxylic acids, phosphinic acids act as monovalent linkers with two oxygen atoms available for coordination. mdpi.com This unique characteristic, combined with the sp³ hybridization of the phosphorus atom, influences the geometry of the resulting frameworks. mdpi.com Notably, the bonds formed between phosphinate linkers and hard metal ions like Zr⁴⁺ and Al³⁺ are typically stronger than their carboxylate counterparts, leading to materials with enhanced chemical and thermal stability. nih.gov
The design of MOFs using phosphinate linkers is a burgeoning area of research, driven by the desire to create robust and highly functional porous materials. nih.gov The synthesis of these materials is typically carried out under solvothermal or hydrothermal conditions, where metal salts and the phosphinate linkers are heated in a solvent for periods ranging from hours to days. mdpi.com
A key design strategy is the "isoreticular approach," which involves using linkers of similar geometry but different sizes or functionalities to create a series of frameworks with the same underlying topology but varied pore sizes and chemical properties. nih.gov This principle has been successfully applied to phosphinate-based MOFs, demonstrating that phosphinic acid linkers can be used to fine-tune the environment within the pores of known framework structures. nih.govnih.gov The ability to introduce specific functional groups on the organic moiety attached to the phosphorus atom provides a powerful tool for tailoring the properties of the final material, an advantage not as readily available with phosphonates or carboxylates. This functionalization can alter the hydrophobic/hydrophilic character of the pores, which is crucial for applications in liquid-phase catalysis. scispace.com
Recent research has demonstrated the successful synthesis of isoreticular series of MOFs that bridge the gap between purely phosphonate (B1237965) and purely phosphinate systems, using novel bifunctional ligands that contain both coordinating groups. nih.gov This approach further expands the toolkit for the rational design of MOFs with customized properties. nih.gov
The development of porosity in metal phosphinate and phosphonate frameworks is critical for their application in areas requiring high surface area and accessible active sites, such as adsorption, separation, and catalysis. mdpi.comnih.gov While early metal phosphonates were often layered, non-porous materials, significant progress has been made in creating open-framework structures. mdpi.comnih.gov The inherent challenge lies in overcoming the strong tendency of the phosphonate and phosphinate groups to form dense, extended inorganic layers. mdpi.com
Porous metal phosphinates offer promising features for applications that demand precise control over the inorganic-organic network. nih.gov Their enhanced stability makes them suitable for use under harsh chemical or thermal conditions. nih.govrsc.org The ability to functionalize the organic part of the phosphinate linker allows for the creation of materials with specific surface interactions, which is a key requirement for applications in heterogeneous catalysis, chemical sensing, and selective sorption. nih.govrsc.org Researchers have successfully created porous phosphinate-based MOFs with high surface areas, demonstrating their potential as advanced functional materials. nih.gov
The tunable porosity and chemical functionality of metal phosphinate frameworks make them promising candidates for gas adsorption and separation. mdpi.comnih.gov The designable pore structure and the ability to introduce specific active sites allow for the selective capture of gas molecules like carbon dioxide (CO₂) and ammonia (B1221849) (NH₃). rsc.orgnih.gov
For CO₂ capture, the introduction of Lewis acid sites (unsaturated metal centers) and Brønsted acid sites (from protonated phosphonates) into the framework can synergistically promote CO₂ cycloaddition reactions. rsc.org The isoreticular design of phosphinate MOFs allows for the optimization of pore size and surface chemistry to enhance both the capacity and selectivity of CO₂ adsorption. acs.orgresearchgate.net Computational modeling has shown that CO₂ uptake can be highly sensitive to the framework's flexibility and the orientation of the linker's functional groups. acs.org
Similarly, MOFs have emerged as excellent candidates for NH₃ adsorption due to their highly tunable structures. nih.gov The ability to engineer the framework to have specific binding sites that interact strongly with ammonia is key to developing efficient adsorbents for applications ranging from pollution control to NH₃'s use as a hydrogen carrier. nih.gov Coordination polymers incorporating phosphonate ligands have demonstrated effective NH₃ adsorption capabilities. researchgate.net
| Material Type | Target Gas | Key Features for Adsorption | Reference |
|---|---|---|---|
| Metal Phosphonate Networks | CO₂ | Presence of Lewis and Brønsted acid sites for chemical fixation. | rsc.orgrsc.org |
| Phosphonate-based MOFs | CO₂ | High isosteric heat of adsorption; uptake sensitive to structural flexing. | acs.org |
| Coordination Polymers | NH₃ | Breathing behavior and specific binding sites. | researchgate.net |
| General MOFs | NH₃ | Tunable structure and functionality for targeted host-guest interactions. | nih.gov |
Metal phosphonate and phosphinate materials are gaining attention as versatile catalysts. mdpi.comscispace.com Their robust nature allows them to function under demanding reaction conditions, and their hybrid organic-inorganic composition offers unique catalytic possibilities. scispace.comresearchgate.net The metal ions can act as Lewis acid sites or redox centers, while the phosphonate/phosphinate groups can provide Brønsted acidity, creating multifunctional catalytic platforms. researchgate.netmdpi.com
Metal phosphinates are particularly well-suited for heterogeneous catalysis, where the catalyst is in a different phase from the reactants, simplifying catalyst recovery and product purification. scispace.comrsc.orgrsc.org These solid catalysts have demonstrated wide applicability in reactions such as esterification, dehydration, and C-C coupling. researchgate.net
A notable application is the chemical fixation of CO₂. rsc.org For instance, a cobalt-phosphonate network has been shown to be an efficient heterogeneous catalyst for converting CO₂ into cyclic carbonates with high conversion and selectivity under mild, solvent-free conditions. rsc.orgrsc.org The catalyst's activity is attributed to the presence of both Lewis and Brønsted acid sites within its structure. rsc.org Furthermore, these catalysts often exhibit excellent recyclability, maintaining their activity over multiple reaction cycles. rsc.orgrsc.org Zirconium phosphonates have also been widely explored as solid acid catalysts for various organic transformations, including biomass conversion. mdpi.com
| Catalyst Type | Reaction | Key Catalytic Features | Reference |
|---|---|---|---|
| Cobalt-Phosphonate Network | CO₂ Cycloaddition | Lewis and Brønsted acid sites; recyclable. | rsc.orgrsc.org |
| Zirconium Phosphonates | Acid-catalyzed transformations (e.g., biomass conversion) | Tunable Brønsted and Lewis acidity; high thermal/chemical stability. | mdpi.com |
| Hafnium Phenylphosphonate | General organic reactions | Recyclable solid catalyst with Lewis and Brønsted acid sites. | researchgate.net |
| Templated Porous-Metal Phosphonates | Coupling, oxidation, reduction reactions | Defined structure and morphology from organic phosphonate precursors. | scispace.com |
While the use of chiral phosphinate ligands in asymmetric catalysis is an emerging field, the design principles can be inferred from the extensive research on related chiral phosphorus-containing ligands, such as phosphines and phosphites. acs.orgscispace.com The primary goal in asymmetric catalysis is to create a chiral environment around a metal center to control the stereochemical outcome of a reaction, preferentially forming one enantiomer of a product. nih.gov
Key design principles applicable to phosphinate ligands include:
Symmetry and Non-Symmetry : Both C₂-symmetric and non-symmetric ligands have proven effective. scispace.com Non-symmetric P,N-ligands (containing both phosphorus and nitrogen donors) can lead to effective electronic and steric discrimination between different coordination sites on a metal, which can be a powerful tool for enantiocontrol. scispace.comnih.gov This principle could be adapted to phosphinate ligands by incorporating a second, different donor group into the ligand structure.
Steric and Electronic Tuning : The organic groups attached to the phosphorus atom in a phosphinate ligand can be systematically varied to optimize the steric bulk and electronic properties of the ligand. researchgate.net This tuning is crucial for creating a precisely shaped chiral pocket around the catalyst's active site.
Rigid Backbone : Incorporating the chiral phosphinate group into a rigid ligand scaffold helps to hold the chiral structural units in close proximity to the metal, maximizing their directing effect on the reaction. scispace.com
By applying these established principles, new generations of chiral phosphinate-based catalysts can be developed for a wide range of enantioselective transformations. nih.gov
Catalytic Applications of Phosphinate-Based Materials
Adsorption and Separation Technologies for Environmental Remediation
Phosphinates and related compounds are relevant to environmental science, both as substances that may require removal from water systems and as active components in technologies designed for environmental cleanup.
The presence of phosphonates in industrial wastewater has prompted research into effective removal methods to prevent potential environmental impacts like eutrophication. nih.gov Adsorption has emerged as a promising technique for this purpose. Various adsorbent materials have been investigated for their ability to bind phosphonates from aqueous solutions.
Metal-organic frameworks (MOFs) with phosphinate-based linkers have shown potential for adsorbing pollutants from water. nih.govacs.orgchemrxiv.org The functional groups within the pores of these MOFs can be tailored to have a high affinity for specific contaminants. nih.govacs.org Studies have shown that phosphinate-based MOFs can exhibit good hydrolytic stability, which is a crucial attribute for water treatment applications. acs.org
Iron and aluminum oxides and hydroxides are also effective adsorbents for phosphate (B84403) and, by extension, phosphonates. researchgate.netmdpi.com The adsorption mechanism often involves the formation of surface complexes between the phosphonate groups and the metal oxide surface. researchgate.net The efficiency of adsorption is influenced by factors such as pH and the presence of other ions in the water.
Understanding the mechanisms and kinetics of phosphinate adsorption is essential for optimizing removal processes. The adsorption of phosphate and phosphonates on metal oxides like goethite has been shown to involve a rapid initial uptake followed by a much slower adsorption process that can continue for days. This two-phase kinetic behavior suggests a multi-step adsorption mechanism, potentially involving rapid surface complexation followed by slower diffusion into the porous structure of the adsorbent.
Kinetic data for the adsorption of phosphates on various metal oxides are often well-described by a pseudo-second-order kinetic model. mdpi.com This model implies that the rate-limiting step may be chemisorption, involving the sharing or exchange of electrons between the adsorbate and the adsorbent surface.
Spectroscopic techniques, such as attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy, have been used to study the surface species formed during adsorption. These studies have identified the formation of specific inner-sphere complexes, such as bidentate complexes of phosphate on goethite. The nature of these surface complexes can be influenced by the pH of the solution.
| Adsorbent | Target Pollutant | Kinetic Model | Key Findings |
| Goethite | Phosphate | Biphasic kinetics | Rapid initial adsorption followed by a slow, long-term uptake. |
| Al-Ti Bimetal Oxide | Phosphate | Pseudo-second-order | Adsorption capacity is influenced by the Al/Ti molar ratio. mdpi.com |
| Phosphinate MOFs | Pharmaceutical Pollutants | Not specified | Functional groups in pores enhance affinity for pollutants. nih.govacs.org |
This table presents a summary of findings from studies on the adsorption of phosphate and other pollutants on various adsorbents.
Phosphinic acid derivatives have demonstrated significant potential as extractants in liquid-liquid extraction processes for the selective separation of metal ions. rsc.orgresearchgate.net This is particularly relevant for the separation of rare earth elements (lanthanides), which is a critical step in their refining and recycling. rsc.orgresearchgate.netnih.gov
The selectivity of these extractants is influenced by the structure of the alkyl groups attached to the phosphorus atom. rsc.org For instance, branched alkylphosphinic acids have been shown to surpass the performance of commercially available extractants like di(2-ethylhexyl)phosphoric acid (P204) in the non-selective extraction of lanthanides. rsc.org Furthermore, certain disubstituted phosphinic acids exhibit significantly higher selectivity for heavy lanthanides. rsc.org
The mechanism of extraction involves the formation of a complex between the metal ion and the phosphinic acid extractant. The stoichiometry of this complex can be influenced by the specific extractant and the conditions of the extraction. Synergistic effects can be achieved by using mixtures of different extractants, leading to enhanced separation factors. researchgate.net For example, a mixture of bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272) and 2-ethylhexyl phosphinic acid mono-2-ethylhexyl ester (P507) has been shown to be effective for the separation of heavy lanthanides. researchgate.net
Polymer-supported phosphinic acids are also being developed for solid-phase extraction of metal ions. scispace.com These materials combine the selectivity of phosphinic acid functional groups with the ease of handling of a solid sorbent.
| Extractant/Sorbent | Target Metal Ions | Key Findings |
| Branched alkylphosphinic acids | Lanthanides | Higher extractability compared to P204; high selectivity for heavy lanthanides with disubstituted derivatives. rsc.org |
| Mixture of Cyanex 272 and P507 | Heavy Lanthanides | Synergistic extraction effect leading to improved separation. researchgate.net |
| Bis(2,4,4-trimethylpentyl) dithiophosphinic acid (Cyanex 301) | Americium(III) from Lanthanides(III) | High separation factors for Am(III)/Eu(III). nih.gov |
| Surface-grafted porous zirconia with phosphonate ligands | Lanthanides | Higher selectivity for lanthanides with a greater number of phosphonate groups. rsc.org |
This table summarizes research findings on the use of phosphinate-based materials for the selective separation of metal ions.
Phosphinates in Scale Inhibition Research
The formation of mineral scale, such as calcium carbonate and barium sulfate (B86663), is a significant operational problem in various industries, including oil and gas production, water treatment, and power generation. Phosphonates are widely used as scale inhibitors to prevent the precipitation of these inorganic salts. biosourceinc.comacs.org
The primary mechanism by which phosphonate scale inhibitors function is through a "threshold effect," where they are effective at concentrations far below the stoichiometric amount that would be required for chelation. biosourceinc.com This involves the adsorption of the inhibitor molecules onto the active growth sites of newly forming crystals, thereby disrupting the crystal lattice and preventing further growth. biosourceinc.comresearchgate.net This adsorption can also modify the crystal morphology, making the scale less adherent and more easily dispersed. researchgate.net
The effectiveness of a phosphonate inhibitor is dependent on several factors, including its molecular structure, the pH of the water, temperature, and the concentration of scale-forming ions. researchgate.net For calcium carbonate scale, the interaction is dominated by the ionic bonds formed between the phosphonate groups and the calcium ions on the calcite crystal surface. researchgate.net
In the case of barium sulfate scale, which is notoriously difficult to inhibit, phosphonates have also been shown to be effective. acs.orgresearchgate.netmdpi.com The inhibition mechanism is similar, involving the adsorption of the inhibitor onto the barite crystal surface. The performance of phosphonate inhibitors against barium sulfate can be influenced by the pH and the presence of other divalent cations like calcium and magnesium. researchgate.netonepetro.org
Research in this area focuses on developing new phosphonate-based inhibitors with improved performance under harsh conditions, such as high temperatures and high salinity, as well as developing "green" scale inhibitors with better biodegradability. acs.org
| Scale Type | Inhibitor Class | Mechanism of Inhibition | Key Research Findings |
| Calcium Carbonate | Phosphonates | Adsorption onto crystal growth sites, disruption of crystal lattice. biosourceinc.comresearchgate.net | The binding energy between the inhibitor and different crystal faces of calcite influences inhibition efficiency. researchgate.net |
| Barium Sulfate | Phosphonates | Adsorption onto barite crystal surfaces, prevention of nucleation and crystal growth. researchgate.netmdpi.com | The number of phosphonate groups in the inhibitor molecule and the pH of the solution are critical factors for inhibition performance. researchgate.net |
This table provides an overview of the research on phosphinates as scale inhibitors.
Molecular Interactions of Phosphinate Inhibitors with Mineral Surfaces
The efficacy of scale inhibitors is fundamentally governed by their molecular interactions with the surfaces of forming mineral scales, such as calcite (CaCO₃) and barite (BaSO₄). For phosphinate-based inhibitors, including sodium hypophosphite (the sodium salt of phosphinic acid), the interaction is primarily driven by the adsorption of the phosphinate group onto the mineral surface. This process is influenced by the chemical nature of both the inhibitor and the mineral substrate.
The anchoring of phosphinate molecules to a metal oxide surface, such as titania, has been shown to occur through the formation of bonds between the phosphorus atom and the metal atoms on the surface (e.g., P-O-Ti). acs.org This interaction can be monodentate or bidentate for phosphinate derivatives. acs.org While this provides a model for understanding the fundamental binding mechanism, the specifics of interaction with common scale minerals like calcite and barite involve different surface chemistries.
The primary mechanism of interaction is the adsorption of the phosphinate molecules onto the crystal lattice of the mineral. biosourceinc.comnbinno.com This is often a form of chemisorption, where a chemical bond is formed between the phosphinate and the cations (e.g., Ca²⁺, Ba²⁺) on the mineral surface. The oxygen atoms of the phosphinate group act as Lewis bases, donating electron pairs to the metal cations, which are Lewis acids. This interaction is strong enough to disrupt the normal process of crystal growth.
In aqueous environments, the surface of minerals like calcite and barite is typically hydrated. The adsorption of phosphinate inhibitors often involves the displacement of these water molecules from the mineral surface. mdpi.com The interaction energy between the phosphinate and the barite surface has been shown to be more favorable than that of water, indicating that phosphinate species can effectively replace water and adsorb onto the surface. mdpi.com
The molecular structure of the inhibitor plays a crucial role. While sodium phosphinate is a simple inorganic molecule, organic phosphinates with additional functional groups can exhibit more complex interactions. However, the fundamental interaction is mediated by the phosphinate group's affinity for the mineral surface cations.
Environmental Fate, Degradation, and Sustainability
Biodegradation Pathways and Mechanisms of Phosphinates
The defining feature of phosphinates is the carbon-phosphorus (C-P) bond, which is notably resistant to chemical hydrolysis, thermal decomposition, and photolysis. scispace.com Despite this stability, various microorganisms have evolved enzymatic machinery to cleave this bond, enabling them to utilize phosphonates and related compounds as a phosphorus source, particularly in phosphate-limited environments. scispace.commdpi.comnih.gov The biodegradation of these compounds is primarily a microbial process, with bacteria playing a principal role. scispace.comoup.com
Microorganisms employ three main enzymatic strategies to cleave the C-P bond in organophosphorus compounds like phosphonates, which serve as models for understanding phosphinate degradation. mdpi.comnih.govnih.govresearchgate.net
Hydrolytic Cleavage: This pathway is effective when a carbonyl or carboxyl group is present near the C-P bond, as it increases the bond's reactivity. nih.gov Enzymes such as phosphonoacetaldehyde (B103672) hydrolase (phosphonatase) and phosphonoacetate hydrolase catalyze the hydrolytic cleavage. oup.comnih.govfrontiersin.org For instance, phosphonatase is involved in a two-step process where 2-aminoethylphosphonate (2-AEP) is first converted to phosphonoacetaldehyde, which is then hydrolyzed to acetaldehyde (B116499) and inorganic phosphate (B84403). oup.comfrontiersin.org
Oxidative Cleavage: A less common route involves the oxidative cleavage of the C-P bond. For example, the degradation of 2-AEP can proceed through an oxidative pathway involving two dioxygenases, PhnY and PhnZ. This process forms an intermediate, (R)-1-hydroxy-2-aminoethylphosphonate, which is then cleaved to yield glycine (B1666218) and phosphate. acs.org
Radical Pathways (C-P Lyase): For unactivated alkyl phosphonates that lack a reactive group adjacent to the C-P bond, bacteria utilize a multi-enzyme complex known as C-P lyase. nih.govrsc.org This sophisticated mechanism uses radical chemistry to break the stable C-P bond. rsc.orgnih.gov The process is ATP-dependent and involves the conversion of the phosphonate (B1237965) into a ribosyl derivative before the C-P bond is cleaved. nih.govnih.gov The C-P lyase pathway has a broad substrate scope and is encoded by the phn gene cluster in organisms like Escherichia coli. nih.govresearchgate.net
| Pathway | Key Enzymes | Mechanism | Substrate Example | Reference |
|---|---|---|---|---|
| Hydrolytic | Phosphonatase, Phosphonoacetate hydrolase | Hydrolysis of C-P bond activated by an adjacent functional group. | Phosphonoacetaldehyde, Phosphonoacetate | oup.comnih.govfrontiersin.org |
| Oxidative | PhnY and PhnZ dioxygenases | Oxidative cleavage involving molecular oxygen. | 2-Aminoethylphosphonate (AEP) | acs.org |
| Radical | C-P Lyase Complex (encoded by phn genes) | Radical-based mechanism for cleaving unactivated C-P bonds. | Methylphosphonate, Alkylphosphonates | nih.govrsc.orgnih.gov |
The ability to degrade phosphonates is widespread among prokaryotic microorganisms, including both Gram-negative and Gram-positive bacteria. scispace.com The first microorganism identified with the capability to degrade organophosphorus compounds was a Flavobacterium species. oup.com Since then, numerous other bacteria have been isolated that can mineralize these compounds, often utilizing them as a source of phosphorus when inorganic phosphate is scarce. scispace.comoup.com
Prominent examples of bacteria capable of phosphonate degradation include:
Escherichia coli : Possesses the well-studied C-P lyase pathway. nih.gov
Pseudomonas species : P. aeruginosa and P. putida have been shown to degrade phosphonates. scispace.comoup.com
Bacillus cereus : Utilizes the phosphonatase pathway. oup.com
Arthrobacter sp. : Known to degrade glyphosate (B1671968) via C-P lyase activity. oup.com
Rhodobacter capsulatus : A phototrophic bacterium that can cleave the C-P bond under anaerobic conditions. scispace.com
While many bacteria can degrade phosphonates, this ability is typically strain-specific rather than a characteristic of entire microbial groups. scispace.com Some fungi and yeasts have also been investigated, but the C-P lyase mechanism appears to be more common in Gram-negative bacteria. scispace.com
The microbial catabolism of phosphonates is a tightly regulated process, often controlled by the availability of inorganic phosphate (Pi). frontiersin.orgnih.gov In many bacteria, the genes responsible for phosphonate degradation are part of the pho regulon, which is a global regulatory system for phosphate assimilation.
When phosphate levels are low, the pho regulon is activated, leading to the expression of genes required for scavenging phosphorus from alternative sources, including phosphonates. nih.gov The phn operon in E. coli, which encodes the C-P lyase complex and transport proteins, is a classic example of a system regulated by phosphate availability. mdpi.comnih.gov
However, regulation is not solely dependent on phosphate levels. Some phosphonate degradation pathways are induced by the presence of the specific phosphonate substrate. frontiersin.orgnih.gov This substrate-inducible regulation allows the microorganism to produce the necessary enzymes only when the target compound is available, ensuring metabolic efficiency. nih.gov Therefore, the genetic and physiological control of phosphinate catabolism can involve both Pi-repressible and substrate-inducible mechanisms. nih.gov
Photodegradation and Chemical Degradation Studies of Phosphinates
Beyond biodegradation, phosphinates can be degraded in the environment through abiotic processes such as photodegradation and chemical hydrolysis.
Studies on various phosphonates show that they can undergo conversion under UV light. nih.gov The rate of this photodegradation can be significantly enhanced by the presence of iron. nih.gov For example, research on methylphosphonic acid (MPn) under UV irradiation showed that the C-P bond is cleaved by hydroxyl radicals (•OH) or hydroxide (B78521) ions (OH⁻). rsc.orgresearchgate.net The degradation process is often more rapid and extensive under alkaline conditions. researchgate.net The ultimate degradation product of phosphonates through these pathways is typically orthophosphate (PO₄³⁻). nih.govuoc.gr However, intermediate by-products like aminomethylphosphonic acid (AMPA) can also be formed during the photodegradation of more complex phosphonates. nih.gov
Chemical degradation, primarily through hydrolysis, is another potential fate. While the C-P bond itself is highly resistant to hydrolysis, the ester linkages in phosphinate esters can be cleaved under acidic or basic conditions to yield the corresponding phosphinic acid. mdpi.com Alkaline hydrolysis is often used in synthetic chemistry to convert phosphinate esters to their sodium salts, followed by acidification to obtain the free acid. mdpi.com In industrial settings, strong oxidizing biocides, such as those based on hypobromite (B1234621) used in cooling water systems, can lead to the chemical degradation of phosphonate-based scale inhibitors, reverting them to orthophosphate. uoc.gr
| Degradation Process | Influencing Factor | Effect | Reference |
|---|---|---|---|
| Photodegradation | UV Light | Primary driver of the degradation reaction. | nih.gov |
| Iron (Fe(III)) | Enhances the rate of photodegradation. | nih.gov | |
| pH | Degradation is generally more rapid under alkaline conditions. | nih.govresearchgate.net | |
| Chemical Degradation | Oxidizing Agents (e.g., biocides) | Can break down phosphonates into orthophosphate. | uoc.gr |
Phosphorus Recovery and Recycling Methodologies for Sustainable Phosphinate Chemistry
Phosphorus is a finite and critical resource, making its recovery and recycling a key aspect of sustainable chemistry. uef.finsf.govnih.gov Given the increasing use of organophosphorus compounds, including phosphinates, developing methods to recover phosphorus from waste streams is essential. rsc.org
Wastewater treatment plants (WWTPs) are significant sinks for phosphorus, where it can be recovered from aqueous streams or sewage sludge. rsc.orgnih.gov Methodologies for phosphorus recovery include:
Precipitation: Phosphorus can be precipitated from wastewater as struvite (magnesium ammonium (B1175870) phosphate) or calcium phosphate. rsc.orgnih.gov This method is more effective when phosphate concentrations are sufficiently high. rsc.org For wastewaters containing stable phosphonates, a pre-treatment step to convert the phosphonate to orthophosphate may be necessary to enable efficient precipitation. researchgate.net
Adsorption: Various materials can be used to adsorb phosphorus from solution. This technique is noted for its ease of implementation and the potential for adsorbent regeneration. researchgate.net
Electrocoagulation: This electrochemical approach has shown high efficiency in removing phosphonates from membrane concentrates, with the recovered phosphorus embedded in the resulting sludge. researchgate.net Subsequent alkaline washing of the sludge can recover the phosphorus. researchgate.net
Chemical Recycling: In chemical synthesis, by-products like phosphine (B1218219) oxides can be recycled. For example, triphenylphosphine (B44618) oxide, a by-product of the Wittig reaction, can be reduced back to triphenylphosphine, although the economic viability depends on the scale and cost compared to new synthesis. rsc.orgchemistryviews.org Similar principles could be applied to phosphinate-containing by-products, contributing to a circular phosphorus economy. researchgate.netnih.gov
The development of these recycling pathways is crucial for reducing the demand for virgin phosphate rock and minimizing the environmental impact associated with phosphorus use. uef.firsc.org
Life Cycle Assessment Considerations for Phosphinate Production and Utilization
Life Cycle Assessment (LCA) is a methodology used to evaluate the potential environmental impacts of a product throughout its entire life cycle, from raw material extraction to production, use, and final disposal. researchgate.neticm.edu.plchalmers.se
Key considerations in the LCA of phosphinates include:
Raw Material and Energy Consumption: The production of phosphorus compounds is energy-intensive. acs.org The carbon footprint of phosphinate production is significantly influenced by the energy source, with a potential for substantial reduction by switching to renewable energy. acs.org
Toxicity and Ecotoxicity: LCA evaluates potential impacts on human health and ecosystems. chalmers.semdpi.com The choice of flame retardant, for instance, can influence the toxicity profile of the final product and its emissions during the waste phase. researchgate.net
End-of-Life Scenarios: The environmental impact at the end of a product's life is a critical component of the LCA. Recycling and recovery of phosphorus from phosphinate-containing products can significantly improve their sustainability profile by avoiding landfilling or incineration and reducing the need for virgin materials. researchgate.netchalmers.se
Biochemical and Biological Research Tools
Phosphinate Analogues as Biochemical Probes in Enzymology
Phosphinate analogues are widely employed as biochemical probes to investigate the intricacies of enzyme function. researchgate.net They are designed to resemble either the enzyme's substrate or the high-energy transition state of the reaction it catalyzes. This mimicry allows them to bind to the enzyme's active site, providing valuable insights into its structure and mechanism. researchgate.netnih.gov These probes can be synthesized with specific recognition elements and reporter tags, enabling the detection and profiling of active enzymes in complex biological samples. nih.govresearchgate.net
Probing Enzyme Active Sites and Catalytic Mechanisms with Phosphinate Analogues
Phosphinate analogues serve as powerful tools for elucidating the catalytic mechanisms of enzymes by mimicking key states in the reaction pathway. nih.govacs.org Because they are structurally and electrostatically similar to substrates or transition states, they can bind tightly within the enzyme's active site, allowing researchers to trap and study the enzyme-ligand complex.
A notable example is the use of acetylphosphinate to probe the E1 component of the pyruvate (B1213749) dehydrogenase complex. Acetylphosphinate, an analogue of the substrate pyruvate, acts as a potent inhibitor by forming a stable, covalent adduct with the thiamin diphosphate (B83284) coenzyme in the active site. nih.gov This adduct is an analogue of the natural C2α-lactylthiamin diphosphate intermediate. Its formation and stability allow for detailed study of the enzyme's behavior, confirming the role of specific amino acid residues, such as αHis63 in the human enzyme, in the catalytic process. nih.gov
Similarly, phosphinate-based probes have been developed for serine proteases. nih.govresearchgate.net These probes often contain a phenylphosphinate "warhead" that mimics the P1 amino acid recognized by the protease. This warhead reacts with the active site serine residue, forming a stable covalent bond and effectively labeling the active enzyme. researchgate.net By altering the recognition elements attached to the phosphinate core, researchers can design probes with high selectivity for specific proteases, enabling the study of individual enzyme activity. nih.gov
| Phosphinate Analogue | Target Enzyme/Complex | Mechanism/Role | Research Finding |
|---|---|---|---|
| Acetylphosphinate | Pyruvate Dehydrogenase Complex (E1 component) | Substrate Analogue | Forms a stable mimic of the C2α-lactylthiamin diphosphate intermediate, allowing for the study of the catalytic mechanism. nih.gov |
| Phenylphosphinate-based Probes | Serine Proteases (e.g., Neutrophil Elastase) | Mechanism-Based Probe | The phosphinate warhead reacts covalently with the active site serine, enabling selective detection and profiling of active proteases. nih.govresearchgate.net |
| Phosphinothricin | Glutamine Synthetase | Substrate Analogue (Glutamate mimic) | Acts as a potent inhibitor by mimicking glutamate, blocking ammonia (B1221849) incorporation. rsc.org |
Design and Evaluation of Phosphinate-Based Enzyme Inhibitors for Mechanistic Studies
The design of phosphinate-based inhibitors is a cornerstone of mechanistic enzymology. numberanalytics.com These inhibitors are often created as transition-state analogues, which bind to the enzyme with much higher affinity than the substrate itself. This strategy is based on the principle that enzymes have the highest affinity for the transition state of the reaction they catalyze. researchgate.net By mimicking this unstable structure, phosphinates can act as potent, often reversible, tight-binding inhibitors. nih.gov
The process involves synthesizing molecules where the phosphinate group replaces a chemically labile carboxylate or phosphate (B84403) group of a substrate. acs.orgnih.gov For example, phosphonate (B1237965) analogues of cyclophostin, a natural acetylcholinesterase (AChE) inhibitor, were synthesized to probe the enzyme's active site. Kinetic analysis revealed that these compounds act through a two-step mechanism involving initial binding followed by a slow inactivation step where the active site serine is phosphorylated. nih.gov
The evaluation of these inhibitors involves detailed kinetic studies to determine their potency (measured by constants like IC₅₀ or Kᵢ) and their mechanism of inhibition (e.g., competitive, non-competitive). nih.govresearchgate.net For instance, certain acyclic phosphonate derivatives of thymine (B56734) were found to be competitive inhibitors of E. coli thymidine (B127349) phosphorylase with respect to both the phosphate and thymidine binding sites, confirming they act as multisubstrate analogue inhibitors. nih.gov Structure-based design, aided by computational modeling and X-ray crystallography, allows for the rational modification of inhibitor structures to improve selectivity and potency for a target enzyme over others. nih.gov
| Inhibitor Class | Target Enzyme | Inhibition Mechanism | Potency/Evaluation Metric |
|---|---|---|---|
| Acetylphosphinate | Pyruvate Dehydrogenase (human & E. coli) | Reversible, tight-binding | Kᵢ < 1 μM nih.gov |
| Bicyclic Phosphonate Analogue of Cyclophostin | Human Acetylcholinesterase (AChE) | Slow inactivation via phosphorylation | IC₅₀ = 3 μM (for one diastereoisomer) nih.gov |
| Acyclic Phosphonate Derivatives | Thymidine Phosphorylase (E. coli) | Competitive (multisubstrate analogue) | Significant inhibition at 1000 μM nih.gov |
| Diaryl Phosphonate Probes | Trypsin-like Serine Proteases | Reversible or Irreversible | IC₅₀ values determined for a library of compounds nih.gov |
Interactions of Phosphinates with Biological Macromolecules (e.g., DNA, Proteins)
The ability of phosphinates to interact with biological macromolecules is central to their function as research tools and their potential as therapeutic agents. These interactions are driven by the unique physicochemical properties of the phosphinate group.
When incorporated into larger molecules, phosphinates can facilitate interactions with proteins. The phosphinate group, like the phosphate group it often mimics, is well-suited to form strong hydrogen bonds and salt bridges with amino acid residues, particularly the guanidino group of arginine. nih.gov These non-covalent interactions are crucial for the specific recognition and binding of inhibitors in enzyme active sites. Furthermore, incorporating phosphinate analogues of phosphorylated amino acids (like phosphoserine) into peptides creates non-hydrolyzable mimics that can be used to study protein-protein interactions that are regulated by phosphorylation. rsc.org These stable phosphonopeptides can serve as molecular switches to investigate cellular signaling pathways. rsc.org
| Macromolecule | Type of Interaction | Molecular Basis | Significance |
|---|---|---|---|
| Proteins (Enzymes) | Non-covalent (binding) | Hydrogen bonds and salt bridges, particularly with arginine residues. nih.gov | Enables specific binding of inhibitors to active sites and probing of protein-protein interactions. rsc.org |
| Proteins (Enzymes) | Covalent (inhibition) | Reaction with active site nucleophiles (e.g., serine). researchgate.netnih.gov | Leads to mechanism-based inactivation, useful for labeling and mechanistic studies. |
| DNA | Non-covalent (binding) | Intercalation between DNA base pairs. nih.gov | Potential mechanism for blocking DNA replication. nih.gov |
Future Directions and Emerging Research Areas
Exploration of Novel Phosphinate Architectures and their Structure-Function Relationships
A significant frontier in phosphinate chemistry is the rational design and synthesis of complex, functional architectures, particularly within the domain of metal-organic frameworks (MOFs). mdpi.commdpi.comresearchgate.net Researchers are increasingly using phosphinic acids as linkers to build open framework structures. mdpi.com Unlike more common carboxylate or phosphonate (B1237965) linkers, the phosphinate group features a pendant organic group (R-group) bonded directly to the phosphorus atom, which can be modified to impart specific properties to the resulting material. mdpi.comnih.gov This allows for the precise tuning of the chemical nature of the pores within the MOF. nih.govacs.org
Recent studies have demonstrated the principle of isoreticular chemistry—creating structures with the same underlying topology but different linker sizes or functionalities—in phosphinate-based MOFs. nih.govacs.org This approach enables the systematic adjustment of pore size and chemical environment by altering the ligand's length or the bulkiness of the substituent on the phosphorus atom. nih.gov A groundbreaking development is the creation of isoreticular MOFs that bridge the gap between phosphinate and phosphonate chemistry by using linkers that contain both coordinating groups. nih.govacs.org This strategy allows for the introduction of specific functionalities, such as free hydroxyl (-OH) groups from phosphonates into known phosphinate structures to enhance properties like ion exchange or proton conductivity. nih.gov The functionalization of the pendant group on the phosphorus atom can significantly enhance a material's affinity for specific molecules, as demonstrated in the capture of emerging pollutants like pharmaceuticals from water. nih.govacs.org
| MOF Family/Linker Type | Key Architectural Feature | Resulting Functional Property | Potential Application Area |
|---|---|---|---|
| Isoreticular Phosphinates (e.g., ICR series) | Systematically varied linker length and pendant groups on the P-atom. nih.govnih.gov | Tunable pore size and chemical environment. nih.gov | Selective adsorption, gas separation, catalysis. nih.govacs.org |
| Mixed Phosphonate-Phosphinate Linkers | Combines both phosphonate (-PO(OH)2) and phosphinate (-RPO(OH)) groups in one framework. nih.gov | Introduction of free -OH groups for enhanced proton conductivity or ion exchange. nih.gov | Proton exchange membranes, sensors. mdpi.com |
| Linker-Functionalized Phosphinates | Pendant groups on the P-atom are functionalized (e.g., with -NMe2 or -COOEt). nih.govacs.org | Enhanced affinity for specific pollutants and improved hydrolytic stability. nih.govacs.org | Removal of contaminants of emerging concern from water. acs.org |
| Lanthanide Phosphonates/Phosphinates | Formation of 3D open frameworks encapsulating water molecules. st-andrews.ac.uk | Framework stability upon reversible removal of guest molecules. st-andrews.ac.uk | Intercalation chemistry, ion exchange. mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Phosphinate Chemical Discovery
The discovery of novel catalysts and the optimization of chemical reactions are traditionally slow, relying on trial-and-error experimentation. bbnchasm.com The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this process, particularly in the complex field of organophosphorus chemistry. bbnchasm.comnih.gov By analyzing large datasets of chemical compositions, reaction conditions, and performance metrics, ML algorithms can identify hidden patterns and make predictions, thereby accelerating the discovery of new materials and processes. bbnchasm.comumich.edu
In the context of phosphinate chemistry, ML models are being developed to predict the outcomes of catalytic reactions. nih.gov For example, researchers have successfully used ML algorithms like Support Vector Machines (SVM) combined with quantum chemistry calculations (Density Functional Theory, DFT) to predict the product yield of copper-catalyzed P-H insertion reactions with high accuracy. nih.gov This approach involves creating a dataset from experimental results, using quantum calculations to determine the characteristics of the reaction's transition state, and then training an ML model on descriptors derived from that state to predict final yields. nih.gov Such frameworks can guide the synthesis of new phosphinate derivatives by predicting catalyst performance before experiments are run, saving significant time and resources. researchgate.net This data-driven approach allows researchers to navigate the vast chemical space of potential catalysts and substrates more systematically, moving beyond the limitations of human intuition. bbnchasm.comnih.gov
| AI/ML Technique | Application Area | Function | Potential Impact |
|---|---|---|---|
| Support Vector Machine (SVM) | Catalytic Reaction Prediction | Predicts product yield based on quantum chemical descriptors of the reaction's transition state. nih.gov | Accelerates optimization of synthetic routes for new phosphinate compounds. nih.gov |
| Neural Networks | Catalyst Screening | Correlates catalyst composition and physicochemical properties with catalytic performance. umich.edu | Rapidly identifies promising new catalyst compositions for phosphinate synthesis. umich.eduresearchgate.net |
| Decision Trees / Kernel Ridge Regression | Descriptor Identification | Identifies the most critical molecular or material features (descriptors) that determine catalytic activity and stability. umich.edu | Deepens the fundamental understanding of structure-activity relationships in phosphinate-based catalysts. umich.edu |
| High-Throughput Screening Integration | Materials Discovery | Guides high-throughput experimental workflows by predicting promising candidates for synthesis and testing. umich.eduresearchgate.net | Dramatically increases the rate of discovery for new functional phosphinate materials. researchgate.net |
Nanoscale Applications and Engineering of Phosphinate-Based Materials
The engineering of phosphinate-derived materials at the nanoscale is unlocking novel applications in energy storage, electronics, and catalysis. mdpi.comresearchgate.net A key strategy involves using phosphonate-containing molecules as precursors to synthesize nanoporous metal phosphates with high surface areas and controlled morphologies. acs.orgresearchgate.net In this method, organic components are thermally removed from a metal phosphonate material, leaving behind a nanoporous inorganic structure. acs.orgresearchgate.net
These resulting materials, such as nanoporous nickel phosphate (B84403), exhibit superior properties for energy storage applications like supercapacitors. acs.orgresearchgate.net The high surface area, particle size, and crystallinity of these materials are critical factors that influence their electrochemical behavior, leading to high specific capacitance and excellent cycling stability. acs.orgresearchgate.net Another emerging area is the chemical modification of graphene-based nanomaterials through doping with phosphorus. mdpi.com This doping strategy tunes the structural, electrical, and optical properties of graphene, creating advanced materials for use in lithium-ion batteries, supercapacitors, and fuel cells. mdpi.com The unique properties of phosphorus atoms compared to carbon atoms introduce beneficial changes that enhance the performance of these energy-related devices. mdpi.com
| Nanomaterial | Synthesis Strategy | Key Property | Target Application |
|---|---|---|---|
| Nanoporous Nickel Phosphate | Calcination of nickel phosphonate precursors. acs.orgresearchgate.net | High surface area, controlled porosity, and crystallinity. researchgate.net | Supercapacitor electrodes with high specific capacitance and stability. acs.orgresearchgate.net |
| Phosphorus-Doped Graphene | Post-treatment methods like thermal annealing or direct synthesis. mdpi.com | Tuned electronic and structural properties. mdpi.com | Electrodes for lithium-ion batteries and fuel cells. mdpi.com |
| Nanoporous Aluminum/Zirconium Phosphates | Thermal removal of organic components from phosphonate precursors. acs.orgresearchgate.net | High structural stability and defined nanoporous structure. acs.org | Catalysis, particularly in biofuel production; advanced adsorbents. researchgate.net |
Contribution of Phosphinate Chemistry to Sustainable Chemical Systems and Circular Economy Principles
Phosphinate chemistry is poised to make substantial contributions to the development of sustainable chemical processes and the implementation of a circular economy. researchgate.netacs.org A major driver for this is the potential for phosphinates, including simple salts like sodium hypophosphite, to serve as a safer and more environmentally benign alternative to phosphorus trichloride (B1173362) (PCl₃), a highly reactive and hazardous intermediate used in the vast majority of organophosphorus compound manufacturing. researchgate.netacs.orgepa.govresearchgate.net Synthesizing chemicals via phosphinates can decrease energy consumption, minimize waste, and avoid the use of chlorine, aligning with the core principles of green chemistry. researchgate.netacs.orgsciencedaily.com
Furthermore, phosphorus is a non-renewable, critical raw material essential for food production and various industrial applications. ktu.ltsciencepolicyjournal.org Establishing a circular economy for phosphorus, where it is recovered and reused, is therefore a global priority. ktu.ltsciencepolicyjournal.orgostara.commdpi.com Phosphinate-based products, such as flame retardants used in polymers, are a key focus area for recycling efforts. acs.orgethz.chresearchgate.net While the mechanical recycling of polymers containing phosphinate flame retardants is technically feasible, a major challenge is the lack of established waste sorting systems to isolate these materials. acs.org Future research is focused on developing advanced chemical recycling processes to efficiently recover the phosphorus from end-of-life products, allowing it to be reintroduced into the value chain. acs.orgresearchgate.net This approach not only prevents the loss of a valuable resource but also mitigates the environmental impact associated with waste disposal. ostara.comresearchgate.net
| Concept | Traditional Approach | Phosphinate-Based Approach | Sustainability/Circularity Benefit |
|---|---|---|---|
| Organophosphorus Synthesis | Use of hazardous phosphorus trichloride (PCl₃) intermediate. researchgate.netacs.org | Direct synthesis using more stable and less toxic phosphinates/hypophosphites. researchgate.netacs.orgepa.gov | Improved safety, reduced energy consumption, waste minimization, chlorine-free chemistry. researchgate.netacs.org |
| Flame Retardants in Plastics | Use of brominated flame retardants with environmental concerns. acs.orgflameretardants-online.com | Use of phosphinate-based flame retardants (e.g., aluminum diethyl phosphinate). acs.org | Reduced environmental impact compared to some halogenated alternatives. acs.org |
| End-of-Life Phosphorus Management | Landfilling of phosphorus-containing products, leading to resource loss. ostara.comresearchgate.net | Development of chemical recycling to recover phosphorus from flame-retarded polymers. acs.orgethz.ch | Closes the phosphorus loop, conserves a critical raw material, and supports the circular economy. ktu.ltsciencepolicyjournal.org |
Q & A
Basic: What are the optimal methods for synthesizing and purifying sodium hypophosphite monohydrate in a laboratory setting?
Answer:
Sodium hypophosphite monohydrate (NaH₂PO₂·H₂O) is synthesized by neutralizing phosphinic acid (H₃PO₂) with sodium hydroxide (NaOH) under controlled pH (5.5–6.5) to avoid decomposition. The reaction is exothermic and requires cooling to 10–15°C. Post-neutralization, the solution is concentrated under reduced pressure and crystallized in aqueous ethanol (50% v/v) to yield high-purity crystals. Recrystallization in anhydrous ethanol removes residual water and impurities. Storage in desiccated, airtight containers at 0–6°C prevents deliquescence .
Basic: How does the solubility profile of sodium hypophosphite monohydrate influence experimental design?
Answer:
The compound is highly water-soluble (e.g., 667 g/L at 20°C) but exhibits limited solubility in ethanol (15 g/L at 20°C). This property allows for selective crystallization during purification. For solubility-dependent applications (e.g., buffer preparation), use degassed, deionized water to minimize oxidation. Gravimetric analysis after solvent evaporation confirms solubility limits, as reported by Palit (1947) .
Basic: What storage conditions are critical to maintaining the stability of sodium hypophosphite monohydrate?
Answer:
Stability is compromised by humidity (deliquescence) and thermal exposure (>40°C). Store in airtight containers with silica gel desiccants at 0–6°C. Periodic monitoring via Karl Fischer titration ensures moisture content remains <0.5%. Avoid prolonged light exposure to prevent photolytic decomposition .
Advanced: Which analytical techniques are most effective for detecting trace impurities in sodium hypophosphite monohydrate?
Answer:
- Heavy metals (Pb, Fe): ICP-MS with detection limits ≤0.005% .
- Anionic impurities (Cl⁻, SO₄²⁻): Ion chromatography (IC) with conductivity detection, calibrated against USP standards (e.g., ≤0.03% chloride) .
- Moisture content: Karl Fischer titration, ensuring <0.5% water .
- Organic impurities: HPLC-UV with C18 columns and 0.1% phosphoric acid mobile phase .
Advanced: How can conflicting data on thermal decomposition behavior be resolved?
Answer:
Reported decomposition temperatures vary due to hydration state and atmospheric conditions. Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under inert (N₂) and oxidative (O₂) atmospheres. For NaH₂PO₂·H₂O, dehydration occurs at 100–120°C, followed by decomposition to NaPO₃ at 250–280°C. Cross-validate with XRD to confirm phase transitions .
Advanced: What experimental approaches validate the hydrate structure and stoichiometry?
Answer:
- Single-crystal XRD: Resolves lattice parameters and confirms monohydrate stoichiometry via H-bonding networks .
- TGA: Quantifies water loss (theoretical 10.3% for monohydrate). Deviations >1% suggest impurities or non-stoichiometric hydration .
- FTIR: Identifies O-H stretching (3400–3200 cm⁻¹) and P-H vibrations (2350 cm⁻¹) unique to phosphinic acid salts .
Advanced: How can researchers address discrepancies in reported redox reactivity?
Answer:
Conflicting redox data (e.g., reducing strength in acidic vs. alkaline media) arise from reaction conditions. Standardize experiments using:
- Potentiometric titration with Ce(IV) in 1M H₂SO₄ to quantify reducing capacity.
- Cyclic voltammetry at pH 2–12 to map redox potentials.
Compare results with thermodynamic models (e.g., Nernst equation) to resolve contradictions .
Advanced: What methodologies ensure accurate quantification in complex matrices (e.g., biological or environmental samples)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
